2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPCPQREZHKKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651754 | |
| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915030-08-9 | |
| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide for Chemical Researchers
Introduction: The Significance of a Fluorinated Heterocycle
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF3), in particular, imparts unique properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Within this context, 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid emerges as a crucial building block. Its structural motif is present in a variety of compounds with diverse biological activities, including fungicides and potential therapeutics.[3] This guide provides an in-depth technical overview of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory synthesis.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most prevalent and industrially relevant approach to constructing the 2-(trifluoromethyl)-1,3-thiazole core is a variation of the classic Hantzsch thiazole synthesis.[4][5][6] This powerful reaction typically involves the condensation of an α-haloketone with a thioamide. In the case of our target molecule, the synthesis is ingeniously adapted into a multi-step, one-pot procedure that enhances efficiency and minimizes the isolation of intermediates.
The general workflow can be visualized as follows:
Caption: Generalized workflow for the Hantzsch-type synthesis of the target molecule.
This strategy commences with a readily available starting material, ethyl 4,4,4-trifluoroacetoacetate, and proceeds through a halogenation, cyclization, and hydrolysis sequence.[7][8]
Detailed Synthetic Routes and Mechanistic Insights
Two primary variations of this core strategy have been reported, differing in the halogenating agent used in the initial step. Both chlorination and bromination of the α-position of the β-ketoester have proven effective.
Route 1: The Chlorination Pathway
This route utilizes sulfuryl chloride (SO₂Cl₂) as an economical and efficient chlorinating agent.[7] The reaction is typically performed at low temperatures to control selectivity and minimize side reactions.
Mechanism:
-
Enolization: Ethyl 4,4,4-trifluoroacetoacetate exists in equilibrium with its enol tautomer. This equilibrium is crucial for the subsequent halogenation.
-
Electrophilic Attack: The enol attacks the electrophilic chlorine atom of sulfuryl chloride, leading to the formation of the α-chloro derivative, ethyl 2-chloro-4,4,4-trifluoroacetoacetate.
-
Cyclization: The addition of thioacetamide initiates the thiazole ring formation. The sulfur atom of thioacetamide acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine, displacing it and forming the thiazole ring after dehydration.[6]
-
Hydrolysis: The final step involves the saponification of the ethyl ester using a base, such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid.[9]
Caption: Key steps in the chlorination-based synthesis of the target molecule.
Route 2: The Bromination Pathway
An alternative approach employs liquid bromine for the α-halogenation.[8] While bromine is a potent halogenating agent, this method requires careful handling due to its corrosive and toxic nature.
Mechanism:
The mechanism is analogous to the chlorination pathway, with the key difference being the use of bromine as the electrophile in the initial halogenation step. The subsequent cyclization with thioacetamide and hydrolysis follow the same chemical logic.
Comparative Analysis of Synthetic Routes
| Parameter | Chlorination Route (SO₂Cl₂) | Bromination Route (Br₂) |
| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 4,4,4-trifluoroacetoacetate |
| Halogenating Agent | Sulfuryl chloride | Liquid bromine |
| Key Advantages | Cost-effective, efficient | High reactivity |
| Key Disadvantages | Requires careful temperature control | Bromine is highly corrosive and toxic |
| Reported Yield | High (often >90% for the one-pot procedure)[7][9] | High (e.g., 97.48% for the bromination step)[8] |
Detailed Experimental Protocol (Chlorination Route)
The following protocol is a representative example of the one-pot synthesis via the chlorination route, adapted from published patent literature.[7][9]
Materials and Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Sulfuryl chloride
-
Thioacetamide
-
Anhydrous ethanol
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Chlorination:
-
In a suitable reaction vessel equipped with a stirrer and a cooling bath, charge ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).
-
Cool the vessel to -15 °C.
-
Slowly add sulfuryl chloride (0.9-0.98 eq) dropwise, maintaining the temperature between -15 °C and -10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 10-15 °C and stir for 10-18 hours.
-
-
Cyclization:
-
Following the chlorination, add anhydrous ethanol and thioacetamide (1.0-1.1 eq).
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
-
Hydrolysis and Isolation:
-
To the reaction mixture, add a 15% aqueous solution of sodium hydroxide.
-
Continue to reflux for an additional 2-3 hours.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution to room temperature and dilute with water.
-
Adjust the pH to 1 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Age the slurry for 2 hours, then collect the solid by filtration.
-
Wash the filter cake with water and dry under vacuum to afford this compound as an off-white solid.
-
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final product's identity and purity can be confirmed by melting point, HPLC, and spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS). A reported melting point for the product is in the range of 163.5-165.0 °C.[7]
Conclusion: A Robust and Scalable Synthesis
The Hantzsch-type synthesis of this compound from ethyl 4,4,4-trifluoroacetoacetate represents a robust, high-yielding, and scalable route to this important fluorinated building block. The one-pot procedure, particularly via the chlorination pathway, offers significant advantages in terms of operational simplicity and cost-effectiveness. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic strategies and practical knowledge required for the successful laboratory preparation of this valuable compound.
References
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- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
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- 9. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid CAS number 915030-08-9
An In-depth Technical Guide to 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS: 915030-08-9)
Section 1: Core Molecular Profile and Significance
This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a five-membered thiazole ring, a functional carboxylic acid group at the 4-position, and a highly electronegative trifluoromethyl (CF₃) group at the 2-position. This unique combination of functional groups imparts desirable physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]
The trifluoromethyl group is a cornerstone of modern drug design, known for enhancing metabolic stability, increasing lipophilicity (which can improve membrane permeability), and modulating the electronic properties of a molecule to improve target binding affinity.[1][3] The thiazole ring itself is a well-established pharmacophore present in a wide array of approved drugs and biologically active compounds, prized for its structural rigidity and ability to participate in various non-covalent interactions.[1][4] The carboxylic acid moiety serves as a versatile synthetic handle, allowing for straightforward derivatization into amides, esters, and other functional groups.[1]
Section 2: Physicochemical and Structural Data
The compound's properties are a direct result of its molecular structure. The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring influences the acidity of the carboxylic acid proton.
| Property | Data | Source(s) |
| CAS Number | 915030-08-9 | [5][6][7][8] |
| Molecular Formula | C₅H₂F₃NO₂S | [5][6][7] |
| Molecular Weight | 197.14 g/mol | [7] |
| Appearance | Solid | [7] |
| Melting Point | 179-184 °C | [6][7] |
| SMILES | OC(=O)c1csc(n1)C(F)(F)F | [7] |
| XLogP3 | 1.7 | [1] |
| Topological Polar Surface Area | 78.4 Ų | [1] |
Section 3: Synthesis and Purification
The most direct and common synthesis of this compound involves the hydrolysis of its corresponding ethyl ester precursor. This method is efficient, high-yielding, and proceeds under mild conditions.
Causality of the Synthetic Strategy
The choice of saponification (base-mediated ester hydrolysis) is a foundational reaction in organic synthesis. The ester, ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, is typically more accessible from foundational starting materials through cyclization reactions. The hydrolysis serves as the final deprotection step to unmask the desired carboxylic acid.
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred for this transformation.[8] It is a strong base that effectively hydrolyzes the ester, but it is less prone to side reactions compared to sodium or potassium hydroxide in certain contexts. The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, to ensure solubility of both the organic ester and the inorganic base.[8]
-
Acidification: After the base has converted the ester to its carboxylate salt (lithium 2-(trifluoromethyl)thiazole-4-carboxylate), the reaction mixture is acidified. This is a critical step to protonate the carboxylate anion, yielding the neutral carboxylic acid. The neutral form is significantly less soluble in aqueous media, causing it to precipitate or enabling its extraction into an organic solvent. A pH of 2 is targeted to ensure complete protonation.[8]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound via ester hydrolysis.
Detailed Laboratory Protocol
This protocol is adapted from a standard literature procedure for the hydrolysis of the ethyl ester precursor.[8]
-
Dissolution: Dissolve ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 eq) in a solvent mixture of tetrahydrofuran (THF) and methanol (9:1 v/v).
-
Hydrolysis: To the stirred solution, add a 1 M aqueous solution of lithium hydroxide (LiOH) (3.0 eq).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Acidification: Carefully adjust the pH of the reaction mixture to ~2 by the dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization if necessary to achieve high purity (typically >95%). The product yield from this method is reported to be around 93%.[8]
Section 4: Applications in Research and Development
The primary value of this compound lies in its role as a versatile intermediate. The carboxylic acid group is a gateway to a multitude of other functionalities.
Derivatization Pathways
Caption: Key synthetic transformations starting from the carboxylic acid moiety.
-
Pharmaceutical Development: The thiazole scaffold is a key component in compounds investigated for anti-inflammatory, antimicrobial, and antitumor activities.[2][4] This molecule serves as a starting point for generating libraries of novel amide or ester derivatives for high-throughput screening against various biological targets. The trifluoromethyl group often enhances the potency and pharmacokinetic profile of the resulting drug candidates.[1]
-
Agrochemicals: The structural isomer, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is a known key intermediate in the synthesis of the fungicide thifluzamide.[9][10] This highlights the utility of the trifluoromethylthiazole core in developing effective crop protection agents.
-
Materials Science: Heterocyclic compounds are also used in the development of organic electronics and functional polymers. The defined electronic properties and rigid structure of this molecule make it a candidate for incorporation into novel materials.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling procedures must be followed to ensure safety. The following information is compiled from supplier safety data.[7]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
-
Storage: Store in a cool, dry, and well-ventilated area.[11] Recommended storage temperature is between 0-8°C.[2][6] Keep containers tightly sealed.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[11]
Section 6: References
-
Amerigo Scientific. This compound. --INVALID-LINK--
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Guidechem. What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?. --INVALID-LINK--
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Chem-Impex. 2-(4-Trifluoromethyl-phenyl)thiazole-4-carboxylic acid. --INVALID-LINK--
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Matrix Scientific. 2-(Trifluoromethyl)thiazole-4-carboxylic acid. --INVALID-LINK--
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CliniSciences. This compound [915030-08-9]. --INVALID-LINK--
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Sigma-Aldrich. 2-(Trifluoromethyl)thiazole-4-carboxylic acid 95 GC 915030-08-9. --INVALID-LINK--
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Guidechem. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 wiki. --INVALID-LINK--
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Chemicalbook. This compound | 915030-08-9. --INVALID-LINK--
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abcr Gute Chemie. AB515089 | CAS 915030-08-9. --INVALID-LINK--
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Advanced Biochemicals. 2-(Trifluoromethyl)thiazole-4-carboxylic acid. --INVALID-LINK--
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Chemicalbook. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7. --INVALID-LINK--
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Frontier Specialty Chemicals. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. --INVALID-LINK--
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AHH Chemical Co., Ltd. CAS 915030-08-9 2-(Trifluoromethyl)thiazole-4-carboxylic acid. --INVALID-LINK--
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TCI Chemicals. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid | 117724-63-7. --INVALID-LINK--
-
BLD Pharmatech. This compound (cas 915030-08-9). --INVALID-LINK--
-
ChemSrc. 915030-08-9 | 2-(trifluoromethyl)thiazole-4-carboxylic acid. --INVALID-LINK--
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Patsnap. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. --INVALID-LINK--
-
Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. --INVALID-LINK--
-
ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. --INVALID-LINK--
-
NIH National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. --INVALID-LINK--
-
Chemicalbook. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. --INVALID-LINK--
-
ResearchGate. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. --INVALID-LINK--
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. --INVALID-LINK--
-
Semantic Scholar. Deoxygenative trifluoromethylthiolation of carboxylic acids. --INVALID-LINK--
References
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- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 915030-08-9 Cas No. | 2-(Trifluoromethyl)thiazole-4-carboxylic acid | Matrix Scientific [matrixscientific.com]
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- 8. This compound | 915030-08-9 [chemicalbook.com]
- 9. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
Spectroscopic and Structural Characterization of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS No. 915030-08-9), a key heterocyclic building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the thiazole scaffold imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for drug discovery and development.
This document outlines the theoretical and practical aspects of the analytical techniques used to elucidate and verify the structure of this compound. The methodologies and data interpretations are presented from the perspective of field-proven applications, offering insights into the causal relationships between molecular structure and spectroscopic output.
Molecular Structure and Physicochemical Properties
This compound possesses a planar aromatic thiazole ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 2-position and a carboxylic acid group at the 4-position. This substitution pattern dictates the molecule's chemical behavior and is the primary determinant of its spectroscopic signature.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃NO₂S | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 197.14 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| CAS Number | 915030-08-9 | --INVALID-LINK--[3], --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[3] |
| Melting Point | 179-184 °C | --INVALID-LINK--[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can influence the chemical shift of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be simple, exhibiting two key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Singlet | 1H | H5 (thiazole proton) | The proton at the C5 position is deshielded by the adjacent sulfur atom and the electron-withdrawing carboxylic acid group. |
| > 12.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and its chemical shift is dependent on solvent and concentration due to hydrogen bonding.[5] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~150 - 155 | C2 (Thiazole) | This carbon is attached to the highly electronegative trifluoromethyl group and two nitrogen atoms, resulting in a significant downfield shift. It will likely appear as a quartet due to coupling with the fluorine atoms. |
| ~145 - 150 | C4 (Thiazole) | The carbon bearing the carboxylic acid group. |
| ~125 - 130 | C5 (Thiazole) | The protonated carbon of the thiazole ring. |
| ~115 - 120 (quartet) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -60 to -70 | Singlet | CF₃ | The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[6] The absence of coupling partners results in a singlet. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol: FT-IR Analysis
A typical procedure for obtaining an IR spectrum is as follows:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Description |
| 2500-3300 (very broad) | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid dimer. |
| 1700-1725 (strong) | C=O stretch | The carbonyl stretch of the carboxylic acid. |
| 1600-1640 | C=N and C=C stretch | Aromatic ring stretching vibrations. |
| 1100-1300 (strong) | C-F stretch | Strong absorptions characteristic of the trifluoromethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.
Experimental Protocol: Mass Spectrometric Analysis
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule, likely showing both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement for molecular formula confirmation.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻) and potentially some fragment ions.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 198.98 | [M+H]⁺ |
| 196.97 | [M-H]⁻ |
| 152.98 | [M-COOH]⁻ |
The fragmentation of trifluoromethyl-substituted heterocycles can be complex, but a common fragmentation pathway involves the loss of the carboxylic acid group.[7]
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust analytical workflow for the comprehensive characterization of this compound. The spectroscopic data are highly diagnostic and allow for unambiguous confirmation of the molecule's structure. The methodologies and predicted data presented in this guide serve as a valuable resource for researchers working with this important chemical entity, facilitating its use in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 2-(Trifluoromethyl)thiazole-4-carboxylic acid - Advanced Biochemicals [advancedbiochemicals.com]
- 3. 2-(Trifluoromethyl)thiazole-4-carboxylic acid 95 GC 915030-08-9 [sigmaaldrich.com]
- 4. 2-(Trifluoromethyl)thiazole-4-carboxylic acid (95% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C6H4F3NO2S | CID 1486080 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of trifluoromethyl-substituted nitrogen heterocycles
An In-Depth Technical Guide: The Strategic Incorporation of Trifluoromethyl Groups in Nitrogen Heterocycles: Enhancing Biological Activity and Optimizing Pharmacokinetics
Abstract
The strategic introduction of the trifluoromethyl (CF₃) group into nitrogen-containing heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides an in-depth analysis of the profound impact of trifluoromethylation on the biological activity of these core structures. We will explore the physicochemical principles underpinning the "trifluoromethyl effect," examine its application across diverse classes of nitrogen heterocycles, and provide detailed experimental frameworks for the synthesis and evaluation of these potent molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage trifluoromethylation as a robust strategy for optimizing lead compounds.
The Trifluoromethyl Group: A "Super-Methyl" in Drug Design
In the pursuit of novel therapeutics and agrochemicals, the modification of molecular scaffolds to enhance biological and physicochemical properties is a critical strategy[1]. The trifluoromethyl (CF₃) group has emerged as an exceptionally powerful tool, often referred to as a "super-methyl" or a "lipophilic hydrogen bond acceptor mimic"[2]. Its incorporation into a drug candidate can fundamentally alter its properties, leading to significant improvements in efficacy, selectivity, and pharmacokinetics[2][3].
The unique characteristics of the CF₃ group stem from the high electronegativity and small van der Waals radius of fluorine atoms[4][5]. When appended to a nitrogen heterocycle, the CF₃ group imparts a unique combination of properties that are highly desirable in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond[4][6]. This makes the CF₃ group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450[2][7]. This enhanced stability often translates to a longer in vivo half-life, improved bioavailability, and a more predictable dosing regimen[8][9].
-
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or even a methyl group[7]. This property can enhance a molecule's ability to cross biological membranes, including the gut wall for oral absorption and the blood-brain barrier for CNS-targeted drugs[8][9][10]. This improved permeability can lead to better drug distribution and target engagement[11][12].
-
Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups on the heterocyclic ring[5][9]. This modulation of a molecule's ionization state can profoundly impact its solubility, receptor binding interactions, and overall pharmacological profile[4][6].
-
Improved Binding Affinity: The steric and electronic profile of the CF₃ group can lead to more potent and selective binding to biological targets. It can engage in favorable dipole-dipole, ion-dipole, and even weak hydrogen bonding interactions within a receptor's active site, often leading to a substantial increase in binding affinity compared to non-fluorinated analogs[4][6][8].
Caption: The "Trifluoromethyl Effect" on Nitrogen Heterocycles.
Prominent Classes of Trifluoromethylated Nitrogen Heterocycles and Their Biological Activities
The fusion of the CF₃ group with various nitrogen heterocycles has yielded a multitude of compounds with significant therapeutic and commercial value. These scaffolds are ubiquitous in pharmaceuticals and agrochemicals[13][14][15].
Trifluoromethyl-Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, famously featured in COX-2 selective inhibitors like Celecoxib[13][16]. The introduction of a CF₃ group to the pyrazole ring is a well-established strategy for enhancing anti-inflammatory activity[17][18]. These compounds often exhibit potent and selective inhibition of the COX-2 enzyme, leveraging the lipophilic and electron-withdrawing nature of the CF₃ group to achieve strong binding within the enzyme's active site[16][17]. Beyond inflammation, trifluoromethylated pyrazoles have demonstrated broad biological activities, including anticancer, anticoagulant, and antifungal properties[13].
Trifluoromethyl-Pyridines
Trifluoromethylpyridine (TFMP) is a critical building block in the agrochemical industry and is increasingly found in pharmaceuticals[19][20]. A variety of pesticide compounds containing the TFMP fragment have been successfully marketed for crop protection[19]. The CF₃ group enhances the potency and systemic movement of these compounds in plants. In pharmaceuticals, TFMP derivatives are being explored as kinase inhibitors for oncology and as agents targeting a range of other diseases[20][21]. The pyridine ring provides a versatile scaffold for chemical modification, while the CF₃ group enhances the drug-like properties of the resulting molecules[2].
Trifluoromethyl-Indoles
Indole derivatives are renowned for their diverse biological activities[11][12]. Strategic incorporation of a CF₃ group can significantly modulate their physicochemical properties, leading to enhanced potency and improved pharmacokinetic profiles[11]. For instance, novel trifluoromethylated indoles have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, showing promising activity against wild-type and drug-resistant viral strains[22]. The CF₃ group can also serve as a bioisosteric replacement for other groups, such as the nitro group in cannabinoid CB1 receptor positive allosteric modulators, resulting in compounds with improved potency and metabolic stability[23][24][25].
| Heterocycle Class | Example Compound/Drug | Biological Target/Activity | Key Physicochemical Contribution of CF₃ | References |
| Pyrazoles | Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Enhances binding affinity and selectivity for COX-2 active site. | [5][13][17] |
| Penthiopyrad | Agrochemical (Fungicide) | Increases lipophilicity for better plant tissue penetration. | [13] | |
| Pyridines | Fluazifop-butyl | Agrochemical (Herbicide) | Improves metabolic stability and systemic activity in plants. | [20] |
| Pexidartinib | Anticancer (Kinase Inhibitor) | Enhances membrane permeability and target engagement. | [26] | |
| Indoles | (Experimental) | Anti-HIV (NNRTIs) | Improves potency against drug-resistant viral strains. | [22] |
| ZCZ011 Analog | Neuropathic Pain (CB1 PAM) | Acts as a metabolically stable bioisostere for a nitro group. | [23][24][25] | |
| Pyrimidinones | (Experimental) | Anti-tuberculosis | Required for potent activity against Mycobacterium tuberculosis. | [27] |
Table 1: Summary of Biologically Active Trifluoromethyl-Substituted Nitrogen Heterocycles.
Experimental Methodologies: Synthesis and Biological Evaluation
The successful development of novel trifluoromethylated heterocycles relies on robust synthetic protocols and validated biological assays. As a self-validating system, the experimental design must be precise, reproducible, and directly linked to the therapeutic hypothesis.
General Synthetic Strategy: [3+2] Cycloaddition for Trifluoromethyl-Pyrazoles
A common and effective method for constructing trifluoromethyl-pyrazole cores is the [3+2] cycloaddition reaction between a trifluoromethylated 1,3-dipole precursor and an alkyne or alkene[16][28]. This approach offers a high degree of control over the final structure.
Caption: Workflow for Synthesis and Evaluation of Trifluoromethyl-Pyrazoles.
Protocol: Synthesis of 1,3-disubstituted-5-trifluoromethylpyrazole [17]
-
Objective: To synthesize a pyrazole derivative for evaluation as an anti-inflammatory agent. The causality behind this choice is that the pyrazole scaffold is a known pharmacophore for COX inhibition, and the CF₃ group is hypothesized to enhance potency and selectivity.
-
Materials:
-
Substituted trifluoromethyl-β-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of the trifluoromethyl-β-diketone in anhydrous ethanol, add the substituted hydrazine hydrochloride.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. The acid catalyzes the initial condensation reaction, a critical step for efficient cyclization.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Refluxing ensures the reaction has sufficient energy to overcome the activation barrier for cyclization.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water. The desired product, being organic and less polar than the starting materials, will precipitate out.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure trifluoromethyl-pyrazole.
-
-
Validation: The structure and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) before proceeding to biological testing. This step is non-negotiable for ensuring the trustworthiness of subsequent biological data.
Biological Evaluation: In Vitro COX-1/COX-2 Inhibition Assay[16]
-
Objective: To determine the potency and selectivity of the synthesized compounds as inhibitors of COX isoenzymes.
-
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either purified recombinant human COX-1 or COX-2 enzyme.
-
Add 10 µL of the test compound solution at various concentrations (to generate a dose-response curve). For the control, add 10 µL of DMSO.
-
Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme. This pre-incubation is crucial for equilibrium binding.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution (the substrate).
-
Immediately add 20 µL of the colorimetric substrate solution (TMPD).
-
Shake the plate and measure the absorbance at 595 nm at regular intervals for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the DMSO control and plot against the compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
-
Data Interpretation: A potent compound will have a low IC₅₀ value. The selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A high SI value indicates selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the design of modern nitrogen heterocycle-based bioactive compounds[4][9]. Its ability to confer enhanced metabolic stability, lipophilicity, and binding affinity has been repeatedly demonstrated in both pharmaceuticals and agrochemicals[10][19]. The strategic placement of this group can transform a moderately active molecule into a potent and selective lead candidate with a superior pharmacokinetic profile[3][29].
Future research will likely focus on developing more efficient and regioselective trifluoromethylation methods[30][31][32]. As our understanding of drug-receptor interactions deepens, the rational design of trifluoromethylated heterocycles will become even more precise, enabling the development of next-generation therapeutics with improved efficacy and safety profiles for a wide range of diseases.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
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- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 17. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 26. mdpi.com [mdpi.com]
- 27. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 30. Synthesis of trifluoromethyl N,N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. tandfonline.com [tandfonline.com]
- 32. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the-Mechanisms of Action of Thiazole Derivatives in Cancer Cells
Introduction: The Thiazole Scaffold as a Cornerstone in Modern Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions, such as hydrogen bonds, with a multitude of biological targets.[1] This versatility has led to the development of numerous thiazole-containing compounds with a broad spectrum of pharmacological activities. In oncology, thiazole derivatives have emerged as a particularly fruitful class of therapeutics, with several compounds approved for clinical use and many more under active investigation.[1]
The clinical success of drugs like the kinase inhibitor Dasatinib has spurred extensive research into the diverse ways thiazole derivatives can combat cancer.[1] These compounds exert their anti-cancer effects through a variety of mechanisms, including the inhibition of critical enzymes, induction of programmed cell death (apoptosis), disruption of the cell division cycle, and prevention of tumor vascularization (angiogenesis).[1][2] This guide provides an in-depth technical exploration of these core mechanisms, grounded in experimental evidence and validated protocols, to offer researchers and drug developers a comprehensive understanding of this vital class of anti-cancer agents.
Chapter 1: Multi-Kinase Inhibition - The Dasatinib Paradigm
Many cancers are driven by aberrant signaling pathways controlled by protein kinases.[3][4] Thiazole derivatives have proven to be exceptional frameworks for designing potent kinase inhibitors.[3][4]
Dasatinib , a potent, second-generation tyrosine kinase inhibitor, is a prime example.[5] It is a frontline therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6]
Core Mechanism: Targeting BCR-ABL and SRC Family Kinases
The primary target of Dasatinib is the BCR-ABL fusion protein, an abnormal and constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemia cells.[7] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its activity and preventing the phosphorylation of downstream substrates necessary for cancer cell growth and survival.[7] This ultimately leads to the induction of apoptosis in malignant cells.[7]
A key advantage of Dasatinib over earlier inhibitors like Imatinib is its ability to bind to both the active and inactive conformations of the BCR-ABL kinase.[5][7] This dual-binding capability makes it effective against many imatinib-resistant mutations.[5][8]
Beyond BCR-ABL, Dasatinib inhibits a broader spectrum of kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[7][9] The inhibition of SRC kinases is particularly significant as they are involved in pathways controlling cell migration, invasion, and survival.[7]
Chapter 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A common strategy in cancer therapy is to develop agents that can trigger this process. Thiazole derivatives have been shown to induce apoptosis through various signaling pathways.[2][10]
Core Mechanisms:
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for controlling the intrinsic (mitochondrial) pathway of apoptosis. Several thiazole derivatives can shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic ones.[10][11] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.[12]
-
Caspase Activation: Caspases are the executioners of apoptosis. Thiazole derivatives can trigger the activation of initiator caspases (e.g., caspase-9 in the intrinsic pathway) and executioner caspases (e.g., caspase-3), which then cleave a host of cellular substrates, leading to the characteristic morphological changes of apoptosis.[10][13]
One study demonstrated that a novel bis-thiazole derivative, compound 5f, induced apoptosis in 82.76% of ovarian cancer cells.[11] Mechanistic studies revealed that this was associated with the upregulation of pro-apoptotic genes like bax and the downregulation of the anti-apoptotic Bcl-2 gene, indicating activation of the mitochondrial-dependent pathway.[11]
Chapter 3: Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have defects in cell cycle checkpoints, leading to uncontrolled proliferation. Thiazole derivatives can intervene in this process, causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing.[14][15]
Core Mechanisms:
-
G1 Phase Arrest: Some thiazolides, such as Nitazoxanide (NTZ) and its derivative RM4819, have been shown to strongly inhibit the proliferation of colorectal cancer cells by inducing a G1 phase cell cycle arrest.[14] This arrest was found to be mediated by the inhibition of protein translation via the mTOR/c-Myc/p27 pathway, which appears to be a downstream consequence of inhibiting mitochondrial respiration.[14][16]
-
G2/M Phase Arrest: Other thiazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization.[12] This disruption of the mitotic spindle prevents cells from properly aligning and separating their chromosomes, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[12]
-
Pre-G1 Accumulation (Apoptosis): Flow cytometry analysis often reveals an increased percentage of cells in the "sub-G1" or "pre-G1" phase following treatment with a cytotoxic compound.[15][17] This peak represents apoptotic cells with fragmented DNA, which take up less DNA-staining dye. For example, one study showed that a thiazole derivative (compound 4c) increased the percentage of MCF-7 breast cancer cells in the pre-G1 phase from 2.02% to 37.36%.[15]
A study of novel thiazole-based compounds in breast cancer cells (MCF-7) demonstrated that compounds 39 and 43 induced cell cycle arrest at the G1/S and G1 phases, respectively.[18] This arrest was a key part of their cytotoxic mechanism, which also involved apoptosis induction.[18]
Chapter 4: Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[19] Inhibiting this process is a key strategy in cancer therapy.
Core Mechanism: Targeting Endothelial Cell Proliferation and Function
Thiazole derivatives have been identified as a novel class of angiogenesis inhibitors.[19] They function by directly inhibiting the proliferation of endothelial cells, which are the building blocks of blood vessels.[19]
-
VEGFR-2 Inhibition: A critical receptor in the angiogenesis pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15] The binding of VEGF to this receptor triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Several thiazole derivatives have been specifically designed and shown to inhibit the kinase activity of VEGFR-2.[15][17] For instance, compound 4c was found to inhibit the VEGFR-2 enzyme with an IC50 value of 0.15 µM.[15] Similarly, compound 4d showed good VEGFR-2 inhibitory activity in MDA-MB-231 breast cancer cells.[17]
-
Inhibition of Tube Formation: A hallmark of angiogenesis is the ability of endothelial cells to organize into three-dimensional, tube-like structures. In vitro tube formation assays are used to model this process. Potent tricyclic thiazole derivatives have been shown to inhibit this process effectively, confirming their anti-angiogenic activity.[19]
Chapter 5: Other Novel Mechanisms
The versatility of the thiazole scaffold allows it to interact with a wide range of other cancer-relevant targets.
Core Mechanism: Metabolic Interference via IMPDH Inhibition
Tiazofurin is a thiazole-containing C-nucleoside analogue that acts as a prodrug.[20][21] Inside the cell, it is converted to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD).[20][21]
TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GTP).[20][22] Cancer cells often have elevated IMPDH activity, making it a sensitive therapeutic target.[20][22] By inhibiting IMPDH, Tiazofurin causes a profound depletion of intracellular GTP pools.[20] This has several downstream consequences:
-
Downregulation of Oncogenes: GTP is essential for the function of small G-proteins like Ras, which are critical signal transducers.[20] GTP depletion leads to the downregulation of key oncogenes such as c-myc and ras.[20][23]
-
Induction of Differentiation: The depletion of GTP can force cancer cells, particularly in hematopoietic malignancies, to exit the cell cycle and mature into non-proliferating, differentiated cells.[20]
Chapter 6: Experimental Workflows for Mechanistic Elucidation
Determining the precise mechanism of action of a novel thiazole derivative requires a systematic and multi-faceted experimental approach.
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Rationale: This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[24] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically.[24][25] By measuring the fluorescence intensity of PI in a population of cells, one can quantify the effects of a thiazole derivative on cell cycle progression. An increase in the G1 peak suggests a G1 arrest, while an accumulation in G2/M suggests a block at that stage. A sub-G1 peak is indicative of apoptosis.[24]
Methodology:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsinization and collect the cells. Wash the cells with ice-cold PBS.[26]
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 9 ml of ice-cold 70% ethanol dropwise to fix the cells.[26] This step permeabilizes the cells and preserves their morphology. Fixation can be done for at least 2 hours at 4°C.[26]
-
Washing: Centrifuge the fixed cells (e.g., 200 x g for 10 minutes). Discard the ethanol and wash the cell pellet with cold PBS.[26]
-
Staining: Resuspend the cell pellet in 300-500 µl of PI staining solution.[26] A typical solution contains:
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[26]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm or 561 nm laser and collect the emission fluorescence using an appropriate filter (e.g., ~610 nm).[27] Collect at least 20,000 events and analyze the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit LT).[26][27]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Rationale: This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event. Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[28]
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Methodology:
-
Cell Preparation: Treat cells with the thiazole derivative for the desired time. Harvest both floating (apoptotic) and adherent cells (approximately 1-2 x 10^6 total cells).[28]
-
Washing: Wash cells twice with cold PBS.[28]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add:
-
5 µL of FITC-conjugated Annexin V.
-
5 µL of Propidium Iodide solution.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately. Use FITC and PI signal compensation to accurately distinguish the different cell populations.
Protocol 3: Western Blotting for Protein Expression and Phosphorylation
Rationale: Western blotting is a technique used to detect specific proteins in a sample and can provide semi-quantitative information about their expression levels.[29] It is essential for confirming the molecular targets of a thiazole derivative. For example, one can assess the downregulation of Bcl-2, the cleavage of PARP or Caspase-3 (markers of apoptosis), or the inhibition of kinase activity by measuring the phosphorylation status of its downstream substrate (e.g., p-AKT).[30]
Methodology:
-
Cell Lysis: After treatment with the thiazole derivative, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[31]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation: Mix the lysate with SDS-PAGE sample buffer (containing a reducing agent like β-mercaptoethanol) and heat at 95-100°C for 5 minutes to denature the proteins.[31]
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.[31]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[31]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[32]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-AKT) overnight at 4°C with gentle shaking.[31][32]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[31]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film. The intensity of the band corresponds to the amount of target protein.
Conclusion
Thiazole derivatives represent a remarkably versatile and clinically significant class of anti-cancer agents.[1] Their efficacy stems from the ability to engage a wide array of molecular targets and disrupt multiple oncogenic pathways. From the targeted inhibition of specific kinases like BCR-ABL and VEGFR-2 to the broad induction of apoptosis, cell cycle arrest, and metabolic disruption, the thiazole scaffold provides a robust platform for the development of novel therapeutics.[1][2] A thorough understanding of these mechanisms, validated through rigorous experimental protocols as outlined in this guide, is paramount for the rational design and successful clinical translation of the next generation of thiazole-based cancer therapies.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
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A Comprehensive Guide to the Structural Characterization of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Introduction: The Significance of a Fluorinated Heterocycle
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure combines two key motifs: a thiazole ring and a trifluoromethyl (-CF₃) group. The thiazole ring is a versatile scaffold found in numerous biologically active molecules and approved drugs.[1][2] The trifluoromethyl group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, binding affinity, and bioavailability by modulating physicochemical properties like lipophilicity and pKa.[3]
This guide provides an in-depth exploration of the essential analytical techniques required to unequivocally determine the structure of this compound. We will delve into the causality behind experimental choices and present the methodologies as self-validating systems, ensuring scientific integrity and reproducibility.
Synthesis Pathway: A Note on Formation
The synthesis of substituted thiazole carboxylic acids often proceeds via well-established routes such as the Hantzsch thiazole synthesis, followed by hydrolysis of an ester precursor.[4][5] For the related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a common method involves the hydrolysis of its ethyl ester using a base like sodium hydroxide, followed by acidification to precipitate the desired carboxylic acid.[6][7][8] This foundational step is critical, as the purity and yield of the final product directly impact the quality of subsequent characterization data.
Spectroscopic Elucidation: Decoding the Molecular Signature
Spectroscopy is the cornerstone of structural characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its carbon-hydrogen framework and the integrity of the trifluoromethyl group.
Expertise & Causality: The choice of deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to dissolve the polar compound and the tendency for the acidic proton to exchange more slowly, allowing for its observation. The ¹⁹F NMR experiment is non-negotiable; it is the definitive method for confirming the presence and electronic environment of the -CF₃ group.[9]
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the dried this compound sample.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and carefully place it into the spectrometer's autosampler or manual probe for analysis.
Expected NMR Data:
-
¹H NMR: The spectrum is expected to be simple, showing two key signals. The acidic proton of the carboxylic acid (-COOH) will appear as a highly deshielded, broad singlet significantly downfield, typically in the 10-13 ppm range.[10][11] A single, sharp singlet in the aromatic region (typically 8-9 ppm) is expected for the lone proton at the 5-position of the thiazole ring.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing between 160-180 ppm.[11] The carbon atom of the trifluoromethyl group will be observed as a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF). The carbons of the thiazole ring will appear at distinct chemical shifts, influenced by the electron-withdrawing effects of the nitrogen, sulfur, and -CF₃ group.
-
¹⁹F NMR: This spectrum provides the most direct evidence for the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent.[9] Its chemical shift provides information about the electronic environment of the group.
Table 1: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 10.0 - 13.0 | Broad Singlet | -COOH |
| ~8.5 | Singlet | Thiazole C5-H | |
| ¹³C | 160 - 180 | Singlet | -C OOH |
| 115 - 130 | Quartet (¹JCF ≈ 270 Hz) | -C F₃ | |
| Variable | Singlet | Thiazole Ring Carbons |
| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by features from the carboxylic acid and the trifluoromethyl group.
Trustworthiness: The presence of a very broad absorption band spanning from ~2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid dimer and is considered a highly reliable diagnostic feature.[10][12][13] This, combined with a strong carbonyl peak, provides unequivocal evidence for the -COOH group.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the crystal.
-
Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid Dimer |
| 1710 - 1760 | Sharp, Strong | C=O Stretch | Carboxylic Acid Carbonyl |
| 1100 - 1300 | Strong | C-F Stretch | Trifluoromethyl Group |
| ~1500-1600 | Medium | C=N Stretch | Thiazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound. It is the definitive technique for confirming the mass and elemental composition.
Expertise & Causality: Electrospray ionization (ESI) in negative ion mode is the logical choice for this analysis. The acidic nature of the molecule means it will readily deprotonate to form the [M-H]⁻ ion, leading to a clean and easily interpretable spectrum. High-Resolution Mass Spectrometry (HRMS) is employed to distinguish the exact mass from other potential elemental compositions with the same nominal mass, providing a high degree of confidence in the molecular formula.
Expected Data: The molecular formula is C₅H₂F₃NO₂S, corresponding to a monoisotopic mass of 196.9789.[14][15]
-
Low-Resolution MS (ESI-): A strong signal at m/z ≈ 196 corresponding to the [M-H]⁻ ion.
-
High-Resolution MS (ESI-): A signal with m/z measured to within 5 ppm of the calculated exact mass of 196.9789, confirming the elemental formula C₅H₂F₃NO₂S⁻.
-
Fragmentation: Common fragmentation pathways could include the loss of CO₂ (44 Da) from the [M-H]⁻ ion, a process known as decarboxylation.
Caption: Workflow for Mass Spectrometry analysis.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopy reveals atomic connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Authoritative Grounding: Although the crystal structure for the exact title compound is not publicly available, the structure of the closely related isomer, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid , offers profound insights into the expected molecular geometry and crystal packing.[6][16] In this analog, the molecules are linked by O—H⋯N hydrogen bonds, forming chains in the crystal lattice.[6] This type of hydrogen bonding interaction is a classic feature of carboxylic acids and is fully expected for the title compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water) to grow single crystals of sufficient size and quality.
-
Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates and molecular structure.[6]
Table 3: Crystallographic Data for the Analog, 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid[6]
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄F₃NO₂S |
| Molecular Weight | 211.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.961 (1) |
| b (Å) | 15.682 (3) |
| c (Å) | 10.632 (2) |
| β (°) | 90.35 (3) |
| Volume (ų) | 827.1 (3) |
| Z (molecules/cell) | 4 |
Conclusion
The structural characterization of this compound is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms the precise atomic connectivity and the presence of the key trifluoromethyl group. Infrared spectroscopy provides rapid verification of the essential carboxylic acid functional group. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, single-crystal X-ray diffraction, by analogy to a closely related structure, reveals the detailed three-dimensional geometry and the crucial intermolecular hydrogen bonding that governs its solid-state packing.[6] This comprehensive characterization is fundamental for its application as a high-value building block in the rational design of new pharmaceuticals and advanced materials.
References
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- 7. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
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- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactions of the Thiazole Ring
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic architecture dictates a rich and varied reactivity profile, enabling a wide range of chemical transformations. This guide provides a comprehensive exploration of the electrophilic and nucleophilic reactions of the thiazole nucleus. We will delve into the fundamental principles governing its reactivity, examine the regioselectivity of key transformations, and provide field-proven insights into the causal mechanisms behind experimental outcomes. Detailed protocols for seminal reactions and visual diagrams of core mechanisms are included to bridge theory with practical application for professionals engaged in the synthesis and functionalization of thiazole-containing molecules.
The Electronic Structure and Aromaticity of Thiazole: The Foundation of its Reactivity
The thiazole ring is a planar, aromatic system.[2][5] The aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule.[2] This π-electron delocalization is evidenced by the ¹H NMR chemical shifts of the ring protons, which resonate in the aromatic region between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[5]
The presence of two different heteroatoms, the less electronegative sulfur and the more electronegative pyridine-type nitrogen, creates a distinct electronic landscape that governs its reaction pathways:
-
Nitrogen (N-3): The nitrogen atom is sp² hybridized and contributes one electron to the π-system. Its lone pair of electrons resides in an sp² orbital in the plane of the ring, making it the primary site for protonation and alkylation (N-alkylation).[6] The nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which deactivates the ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.
-
Sulfur (S-1): The sulfur atom contributes its lone pair of electrons to the aromatic π-system, thereby increasing the electron density of the ring through a +M effect.[6]
This interplay of electronic effects results in a calculated π-electron density that marks C5 as the most electron-rich position and the primary site for electrophilic substitution. Conversely, the C2 position is the most electron-deficient , making it susceptible to deprotonation by strong bases and attack by nucleophiles.[5][6][7]
Caption: Structure and reactivity sites of the thiazole ring.
Electrophilic Aromatic Substitution: Targeting the C5 Position
Due to the electron-withdrawing nature of the nitrogen atom, the thiazole ring is generally less reactive towards electrophiles than other five-membered heterocycles like thiophene or furan.[8] Reactions often require forcing conditions. The substitution occurs preferentially at the C5 position, which is the most electron-rich carbon.[6][9] If the C5 position is already occupied, electrophilic attack is disfavored.[6]
Caption: General mechanism of electrophilic substitution on thiazole.
Halogenation
Direct halogenation of unsubstituted thiazole can be challenging. However, the presence of electron-donating groups (EDGs) at the C2 position significantly facilitates electrophilic substitution at C5, even under mild conditions.[6]
-
Bromination: Thiazole itself is resistant to bromination under normal conditions.[10] However, vapor-phase bromination at high temperatures can yield 2-bromothiazole and 2,5-dibromothiazole.[8] In contrast, thiazoles with activating groups, such as a 2-amino group, readily undergo bromination at the C5 position.
-
Chlorination: 2-Chlorothiazole can be prepared by treating 2-thiazolone with phosphorus pentachloride.[10] Direct chlorination of the thiazole ring is less common.
Nitration
Nitration of the thiazole ring requires vigorous conditions, typically a mixture of concentrated nitric acid and sulfuric acid.[8][10]
-
Unsubstituted thiazole can be nitrated to give 5-nitrothiazole.[10]
-
The presence of substituents directs the position of nitration. For example, 2-acetamidothiazole is nitrated at the 5-position.[11] Interestingly, studies have shown that 2-acetamido-5-methylthiazole can be nitrated at the C4 position, albeit in low yield.[11]
Sulfonation
Sulfonation also demands harsh conditions. Thiazole can be sulfonated at the C5 position using oleum (fuming sulfuric acid) at elevated temperatures (e.g., 250 °C) to yield thiazole-5-sulfonic acid.[8][10][12]
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation reactions are generally not successful on the thiazole ring. The basic nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the ring system and preventing the reaction. However, C2-acylation can be achieved through alternative methods, such as the direct oxidative cross-coupling of thiazoles with aldehydes under metal-free conditions.[13]
Table 1: Summary of Electrophilic Substitution Reactions on Thiazole
| Reaction | Reagent(s) | Position of Attack | Conditions | Product |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | C5 | Vigorous | 5-Nitrothiazole[10] |
| Sulfonation | H₂SO₄ / Oleum | C5 | 250 °C | Thiazole-5-sulfonic acid[8][12] |
| Bromination | Br₂ (vapor phase) | C2, C5 | High Temperature | 2-Bromo/2,5-Dibromothiazole[8] |
| Mercuration | Hg(OAc)₂ | C5 > C4 > C2 | Mild | Mercurated Thiazoles[6] |
Nucleophilic Reactions: The Versatility of the C2 Position
The electron-deficient nature of the C2 position makes it the primary target for nucleophilic attack and deprotonation.[6][7]
Nucleophilic Aromatic Substitution (SNAr)
Halogens located at the C2 position of the thiazole ring are readily displaced by nucleophiles. This reactivity is a cornerstone of thiazole functionalization.
-
Mechanism: The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a Meisenheimer-like intermediate, which then expels the halide ion to yield the substituted product.
-
Scope: A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can displace a C2-halogen. This method is crucial for introducing diverse functionalities in drug development.
Deprotonation and C-H Functionalization at C2
A defining feature of thiazole chemistry is the acidity of the proton at the C2 position. This proton can be readily removed by strong bases, such as organolithium reagents (e.g., n-butyllithium) or Hauser bases, to generate a highly nucleophilic 2-lithiothiazole intermediate.[5][6][9] This carbanion is stabilized by the adjacent nitrogen and sulfur atoms.
This 2-lithiothiazole is a powerful synthetic tool that can react with a vast array of electrophiles to forge new carbon-carbon and carbon-heteroatom bonds at the C2 position.[6]
-
Reaction with Aldehydes and Ketones: Forms secondary and tertiary alcohols.
-
Reaction with Alkyl Halides: Introduces alkyl chains.
-
Reaction with Acyl Chlorides: Leads to the formation of 2-acylthiazoles.[13]
Caption: C2-functionalization workflow via deprotonation.
Thiazolium Salts and Ylides
Alkylation of the ring nitrogen with an alkyl halide produces a thiazolium cation.[5][6] This quaternization dramatically increases the acidity of the C2-proton. Deprotonation of an N-alkyl thiazolium salt with a base yields a thiazolium ylide, which is a key intermediate in N-heterocyclic carbene (NHC) catalysis.[5][14] These ylides are crucial catalysts for important organic transformations like the benzoin condensation and the Stetter reaction.[5][14]
Key Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis (Precursor for Functionalization)
The Hantzsch synthesis is a foundational method for constructing the thiazole ring itself, providing the necessary precursors for subsequent electrophilic or nucleophilic reactions.[1][5]
-
Objective: To synthesize a 2-amino-4-aryl-thiazole intermediate.[15]
-
Step 1: Synthesis of α-bromoketone:
-
Dissolve the substituted acetophenone (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux the mixture for 10 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude α-bromoketone is used directly in the next step.
-
-
Step 2: Hantzsch Cyclization:
-
Dissolve the crude α-bromoketone from Step 1 in ethanol.
-
Add thiourea (1.2 eq).
-
Reflux the mixture for 5 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield the 2-amino-4-aryl-thiazole.[15]
-
Protocol 2: C2-Lithiation and Electrophilic Quench
This protocol exemplifies the powerful C-H functionalization strategy at the C2 position.
-
Objective: To synthesize 2-methylthiazole from thiazole.[9]
-
Materials:
-
Thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve thiazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of 2-lithiothiazole.
-
Add methyl iodide (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methylthiazole.
-
Conclusion and Future Outlook
The reactivity of the thiazole ring is a fascinating interplay of aromaticity and the electronic influences of its constituent heteroatoms. Electrophilic substitutions are directed to the electron-rich C5 position, though they often require forcing conditions, while the electron-deficient C2 position is a versatile handle for a host of nucleophilic reactions and C-H functionalization strategies. The ability to deprotonate the C2 position to form a potent nucleophile is arguably one of the most powerful tools for elaborating the thiazole scaffold. A thorough understanding of these reaction pathways is indispensable for researchers in drug discovery and materials science, enabling the rational design and synthesis of novel, high-value molecules with tailored properties. Future research will undoubtedly continue to uncover more selective and efficient methods for functionalizing this privileged heterocycle, further expanding its role in addressing global challenges in medicine and technology.[1]
References
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- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 8. ias.ac.in [ias.ac.in]
- 9. firsthope.co.in [firsthope.co.in]
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Methodological & Application
Application Notes: Leveraging 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid in Modern Synthesis
Introduction: The Strategic Value of the Trifluoromethyl-Thiazole Scaffold
In the landscape of contemporary drug discovery and materials science, the deliberate incorporation of fluorinated heterocycles is a cornerstone of rational design. The 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid building block represents a convergence of two highly valued structural motifs. The trifluoromethyl (-CF3) group is prized for its ability to enhance crucial molecular properties; its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity of a parent molecule.[1][2][3] Concurrently, the thiazole ring is a versatile and privileged scaffold in medicinal chemistry, often acting as a bioisostere for phenyl or other heterocyclic rings and serving as the foundation for a multitude of pharmacologically active agents, including those with antimicrobial and anticancer properties.[3][4][5]
This guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its core reactivity, present field-proven protocols for its derivatization, and discuss the causal logic behind the selection of reagents and conditions, empowering researchers to effectively integrate this valuable synthon into their research and development programs.
Physicochemical Properties & Reactivity Profile
The key to unlocking the potential of this building block lies in understanding the interplay between its constituent parts. The carboxylic acid at the 4-position is the primary handle for synthetic elaboration, while the trifluoromethyl group at the 2-position significantly influences the electronic character of the entire molecule.
-
Acidity: The potent electron-withdrawing effect of the 2-CF3 group increases the acidity of the carboxylic acid proton, which can influence reaction kinetics and the choice of base in subsequent transformations.
-
Electrophilicity: The carbonyl carbon of the carboxylic acid is rendered highly electrophilic, facilitating nucleophilic attack by amines or alcohols, which is the basis for the amide and ester formation reactions detailed below.
-
Stability: The CF3 group is exceptionally stable to metabolic degradation, a property that is often conferred to the final molecule.[1] The thiazole ring itself is generally stable to a wide range of synthetic conditions.
The primary synthetic utility of this molecule is the derivatization of its carboxylic acid function. The two most common and powerful transformations are amide bond formation and esterification, which allow for the covalent linking of this scaffold to a vast array of other chemical entities.
Core Application I: Amide Bond Formation for Bioactive Scaffolds
The formation of an amide bond is the most prevalent reaction in medicinal chemistry, linking key molecular fragments to build complex architectures.[6] Derivatives of this compound are frequently explored as potent biological agents, such as novel anti-HIV therapeutics.[7] The following section provides a robust, general protocol for the coupling of this building block with a variety of primary and secondary amines.
Protocol 1: HATU-Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and is particularly effective for coupling with both electron-rich and electron-deficient amines.
Causality & Experimental Choices:
-
HATU as Coupling Reagent: HATU is chosen for its rapid activation of the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This activation is generally faster and leads to higher yields with lower epimerization risk (for chiral substrates) compared to some carbodiimide reagents.[6]
-
DIPEA as Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base. Its role is to deprotonate the carboxylic acid and the protonated amine salt, facilitating the coupling reaction without competing as a nucleophile. An excess is used to ensure the reaction medium remains basic.
-
DMF as Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting materials, reagents, and intermediates, promoting a homogenous and efficient reaction.
Diagram of Experimental Workflow
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 equivalents). Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).
-
Basification: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the stirring solution.
-
Activation: Add HATU (1.2 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Core Application II: Esterification for Prodrugs and Material Intermediates
Esterification provides a route to modify the carboxylic acid into a less polar, often more cell-permeable functional group. This is a common strategy in the development of prodrugs or for creating intermediates for polymerization or material science applications.
Protocol 2: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed method for forming esters from carboxylic acids and alcohols.[8] It is an equilibrium process, and thus reaction conditions are chosen to drive the reaction towards the product side.
Causality & Experimental Choices:
-
Excess Alcohol: The alcohol is typically used as the solvent, ensuring it is present in large excess. According to Le Châtelier's principle, this drives the equilibrium towards the formation of the ester product.
-
Strong Acid Catalyst: Concentrated sulfuric acid (H2SO4) acts as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[8]
-
Heating: The reaction is heated to reflux to increase the reaction rate, as esterification at room temperature is often very slow.
Diagram of Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction, or ~5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up (Cooling & Neutralization): Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Caution: This will cause vigorous gas (CO2) evolution.
-
Concentration: Remove the excess alcohol under reduced pressure.
-
Extraction: Dilute the residue with water and extract three times with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting crude ester can be purified by vacuum distillation (for volatile esters) or by flash column chromatography.
Data Summary: Representative Transformations
The following table summarizes expected outcomes for the derivatization of this compound based on the protocols described and data from analogous systems. Yields are representative and will vary based on the specific substrate and reaction scale.
| Entry | Coupling Partner | Method | Product | Typical Yield (%) | Ref. |
| 1 | Benzylamine | Protocol 1 (HATU) | N-benzyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide | 85-95 | [7] |
| 2 | Aniline | Protocol 1 (HATU) | N-phenyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide | 80-90 | [7] |
| 3 | Morpholine | Protocol 1 (HATU) | (2-(Trifluoromethyl)-1,3-thiazol-4-yl)(morpholino)methanone | 90-98 | [7] |
| 4 | Ethanol | Protocol 2 (H2SO4) | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | 75-85 | [8] |
| 5 | Methanol | Protocol 2 (H2SO4) | Methyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | 70-85 | [8] |
Conclusion
This compound is a high-value building block for creating novel molecules with enhanced biological and material properties. Its utility stems from the strategic combination of a reactive carboxylic acid handle and the property-modulating trifluoromethyl-thiazole core. The robust protocols provided herein for amide bond formation and esterification serve as a reliable foundation for researchers to explore the vast chemical space accessible from this synthon. By understanding the rationale behind the chosen synthetic methods, scientists can confidently and efficiently leverage this powerful tool in the pursuit of next-generation pharmaceuticals and advanced materials.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- 7. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)-1,3-thiazole scaffold is a privileged structural motif in modern medicinal chemistry. The incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making these derivatives highly sought after in drug discovery programs.[1][2][3] This document provides a detailed, experience-driven guide to the synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a key building block for creating a diverse range of pharmacologically active compounds.
Our approach is centered on the robust and widely adopted Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[3][4][5] The overall strategy involves a two-stage process: first, the formation of a stable ester intermediate, ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid product. This method is noted for its high yields and operational simplicity.[4]
Overall Synthetic Workflow
The synthesis is logically divided into two primary experimental stages. The initial stage involves the cyclocondensation reaction to form the thiazole ring system, followed by a straightforward hydrolysis to yield the target carboxylic acid.
Figure 1: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of Ethyl 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylate
Principle & Mechanistic Insight
The cornerstone of this synthesis is the Hantzsch reaction, a classic condensation between a thioamide and an α-haloketone.[5] In this specific application, 2,2,2-trifluorothioacetamide serves as the thioamide component, providing the N-C-S backbone and the critical trifluoromethyl group. Ethyl bromopyruvate acts as the α-haloketone, supplying the remaining atoms for the heterocyclic ring and the ester functionality.
The mechanism proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom (an SN2 reaction).[4] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring. This sequence is highly efficient and is a foundational method for creating substituted thiazoles.[3][4]
Figure 2: Simplified reaction mechanism for the Hantzsch synthesis step.
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of ethyl 2-trifluoromethyl-4-thiazolecarboxylate.[6]
Materials & Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl bromopyruvate
-
2,2,2-Trifluorothioacetamide
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluorothioacetamide (4.52 g) and anhydrous ethanol (30 mL).
-
Stir the mixture until the thioacetamide is fully dissolved.
-
Add ethyl bromopyruvate (6.82 g) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain a gentle reflux with continuous stirring for 3 hours.[6]
-
After 3 hours, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (40 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 60 mL).
-
Combine the organic extracts and wash with deionized water (40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with an ethyl acetate-hexane (1:5 v/v) mixture.[6]
-
Combine the fractions containing the desired product and remove the solvent to yield ethyl 2-trifluoromethyl-4-thiazolecarboxylate as pale yellow needles.
Data Summary: Thiazole Ester Synthesis
| Parameter | Value/Description | Source |
| Starting Material 1 | Ethyl bromopyruvate | [6] |
| Starting Material 2 | 2,2,2-Trifluorothioacetamide | [6] |
| Solvent | Ethanol | [6] |
| Temperature | Reflux | [6] |
| Reaction Time | 3 hours | [6] |
| Purification | Silica gel chromatography (EtOAc:Hexane 1:5) | [6] |
| Expected Product | Ethyl 2-trifluoromethyl-4-thiazolecarboxylate | [6] |
| Appearance | Pale yellow needles | [6] |
Part 2: Hydrolysis to this compound
Principle & Mechanistic Insight
The conversion of the synthesized ester to the final carboxylic acid is achieved through base-mediated hydrolysis, also known as saponification.[7][8] The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), which catalyzes the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This thermodynamically favorable process forms a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and ethanol.[8][9]
A critical final step is the acidification of the reaction mixture. The carboxylate salt is soluble in the aqueous medium; adding a strong acid like hydrochloric acid (HCl) protonates the carboxylate, causing the neutral carboxylic acid product to precipitate out of the solution, allowing for its isolation by simple filtration.[7][10]
Figure 3: Key steps in the base-mediated hydrolysis of the thiazole ester.
Experimental Protocol
This protocol is based on procedures for the hydrolysis of similar thiazole carboxylate esters.[7][10]
Materials & Equipment:
-
Round-bottom flask or beaker
-
Heating plate with magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Vacuum oven
-
Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate (from Part 1)
-
Sodium hydroxide (NaOH)
-
Ethyl alcohol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a suitable flask, dissolve the ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate in ethyl alcohol.
-
Prepare a solution of sodium hydroxide in deionized water and add it to the ester solution.[7] For guidance, a molar excess of NaOH is required (e.g., for 0.12 mol of ester, ~9.6 g of NaOH can be used).[7]
-
Heat the solution at a controlled temperature (e.g., ~85 °C or gentle reflux) with stirring for approximately 1.5 hours.[7] Monitor the reaction progress by TLC until the starting material is consumed.
-
After cooling, remove the ethyl alcohol via rotary evaporation.
-
Dilute the remaining aqueous solution with deionized water.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring to acidify the mixture to a pH of 1-3.[7][11] A solid precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
Dry the collected solid in a vacuum oven to obtain the final product, this compound.
Data Summary: Ester Hydrolysis
| Parameter | Value/Description | Source |
| Starting Material | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | [7] |
| Reagents | Sodium Hydroxide (base), Hydrochloric Acid (acid) | [7] |
| Solvent | Ethanol / Water mixture | [7] |
| Temperature | ~85 °C / 358 K | [7] |
| Reaction Time | 1.5 hours | [7] |
| Workup | Acidification to pH 1-3 | [7][11] |
| Isolation | Filtration of precipitated solid | [10] |
| Expected Yield | High (e.g., 85-99%) | [1][7] |
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to verify the molecular structure and functional groups.[12]
Key Product Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [13][14] |
| CAS Number | 915030-08-9 | [13][14] |
| Molecular Formula | C₅H₂F₃NO₂S | [13] |
| Molecular Weight | 197.14 g/mol | [13] |
| Appearance | Solid | |
| Purity | Typically >96% after purification | [13][14] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 11. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(Trifluoromethyl)thiazole-4-carboxylic acid - Advanced Biochemicals [advancedbiochemicals.com]
- 14. This compound - Amerigo Scientific [amerigoscientific.com]
Application of Trifluoromethylthiazoles in Agrochemical Formulations: A Technical Guide for Researchers
The introduction of fluorine-containing moieties has revolutionized the agrochemical industry, and the trifluoromethylthiazole scaffold stands out as a key structural motif in the development of modern fungicides and other crop protection agents. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes, make this heterocyclic system a subject of intense research and development. This guide provides an in-depth exploration of the synthesis, mode of action, formulation, and analytical characterization of trifluoromethylthiazole-based agrochemicals, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.
Synthesis of Trifluoromethylthiazole Derivatives
The construction of the trifluoromethylthiazole core is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of trifluoromethylthiazoles, trifluoromethyl-containing building blocks are utilized. A representative synthetic workflow is outlined below.
Experimental Protocol: Hantzsch Synthesis of a Model 2-Amino-4-(trifluoromethyl)thiazole
This protocol details the synthesis of a model 2-amino-4-(trifluoromethyl)thiazole derivative, a versatile intermediate for further functionalization.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Thiourea
-
Ethanol
-
Sodium carbonate (5% aqueous solution)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (7.5 mmol) in 20 mL of ethanol.
-
To this solution, add 3-bromo-1,1,1-trifluoroacetone (5.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt and precipitate the product.[3]
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 15 mL) to remove any remaining salts.
-
Dry the product under vacuum to obtain the 2-amino-4-(trifluoromethyl)thiazole.
Characterization:
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[4][5]
Diagram of the Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of a 2-amino-4-(trifluoromethyl)thiazole.
Mode of Action of Trifluoromethylthiazole Fungicides
Trifluoromethylthiazole-containing compounds often exhibit potent fungicidal activity. Their primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6]
Mechanism of Action: Inhibition of Cytochrome P450 14α-demethylase (CYP51)
Thiazole antifungals, much like other azole fungicides, target and inhibit the enzyme cytochrome P450 14α-demethylase (CYP51).[6] This enzyme is essential for the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[6][7] The trifluoromethyl group often enhances the binding affinity of the molecule to the active site of the CYP51 enzyme.
Diagram of the Fungicidal Mode of Action
Caption: Inhibition of ergosterol biosynthesis by trifluoromethylthiazole fungicides.
Agrochemical Formulation Protocols
Effective delivery of the active ingredient to the target pest is crucial for the performance of any agrochemical. Trifluoromethylthiazoles, being solid and often having low water solubility, are typically formulated as Suspension Concentrates (SC) or Emulsifiable Concentrates (EC).[8][9]
Suspension Concentrate (SC) Formulation
An SC formulation consists of a stable dispersion of the solid active ingredient in water.[10]
Table 1: Typical Components of a Suspension Concentrate (SC) Formulation
| Component | Function | Typical Concentration (%) |
| Trifluoromethylthiazole (a.i.) | Active Ingredient | 20 - 50 |
| Wetting Agent | Facilitates dispersion of a.i. in water | 1 - 3 |
| Dispersing Agent | Prevents agglomeration of particles | 2 - 5 |
| Antifreeze (e.g., Propylene Glycol) | Prevents freezing at low temperatures | 5 - 10 |
| Thickener (e.g., Xanthan Gum) | Provides long-term stability | 0.1 - 0.5 |
| Antifoaming Agent | Prevents foam formation during mixing | 0.1 - 0.5 |
| Biocide | Prevents microbial growth | 0.1 - 0.2 |
| Water | Carrier | To 100% |
Protocol for a Model SC Formulation:
-
Preparation of the Aqueous Phase: In a beaker, mix water, antifreeze, biocide, and the antifoaming agent.
-
Preparation of the Mill Base: To the aqueous phase, add the wetting and dispersing agents and stir until fully dissolved. Then, slowly add the trifluoromethylthiazole active ingredient while stirring to form a slurry.
-
Milling: Transfer the mill base to a bead mill to reduce the particle size of the active ingredient to the desired range (typically 2-5 microns).[11]
-
Final Formulation: After milling, add the thickener (pre-hydrated in a small amount of water) to the milled concentrate and stir until a homogeneous and stable suspension is obtained.
Emulsifiable Concentrate (EC) Formulation
An EC formulation contains the active ingredient dissolved in a solvent system with emulsifiers, which forms a stable emulsion upon dilution with water.[9][12]
Table 2: Typical Components of an Emulsifiable Concentrate (EC) Formulation
| Component | Function | Typical Concentration (%) |
| Trifluoromethylthiazole (a.i.) | Active Ingredient | 10 - 40 |
| Solvent (e.g., Aromatic Hydrocarbon) | Dissolves the active ingredient | 40 - 70 |
| Emulsifier Blend (Anionic & Non-ionic) | Enables formation of a stable emulsion | 5 - 15 |
| Stabilizer (optional) | Prevents degradation of a.i. | 0.1 - 1 |
Protocol for a Model EC Formulation:
-
Dissolution of Active Ingredient: In a suitable vessel, dissolve the trifluoromethylthiazole active ingredient in the chosen solvent with stirring. Gentle heating may be applied if necessary.
-
Addition of Emulsifiers: Once the active ingredient is fully dissolved, add the emulsifier blend to the solution and mix until homogeneous.
-
Addition of Stabilizer: If required, add the stabilizer and continue mixing.
-
Filtration: Filter the final concentrate to remove any undissolved particles.
Analytical Methods for Quality Control
Robust analytical methods are essential to ensure the quality and consistency of trifluoromethylthiazole active ingredients and their formulated products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantitative analysis of the active ingredient in technical materials and formulations.[13][14]
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.[13]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water (with or without a pH modifier like phosphoric acid) is a common mobile phase. The exact ratio should be optimized for the specific analyte.[14]
-
Detection: The wavelength for UV detection should be set at the absorbance maximum of the trifluoromethylthiazole derivative.
-
Quantification: An external standard calibration curve is constructed using certified reference standards of the active ingredient.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the structural confirmation of trifluoromethyl-containing compounds and can also be used for quantitative analysis.[15][16] The trifluoromethyl group provides a distinct and sensitive signal in the ¹⁹F NMR spectrum.[17]
Protocol for ¹⁹F NMR Analysis:
-
Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard with a distinct ¹⁹F signal (e.g., trifluorotoluene).
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum with appropriate parameters.
-
Analysis: The chemical shift of the CF₃ group provides structural information. The integral of the CF₃ signal relative to the integral of the internal standard allows for quantitative determination of the active ingredient concentration.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 9. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 10. Suspension Concentrate (SC) Formulations | SBR-Int [sbr-int.com]
- 11. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 12. shreechem.in [shreechem.in]
- 13. arlok.com [arlok.com]
- 14. cipac.org [cipac.org]
- 15. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases, as central regulators of cellular signaling, are frequently dysregulated in oncogenesis, making them high-value therapeutic targets. Within the vast chemical space of kinase inhibitors, the 2-(trifluoromethyl)-1,3-thiazole-4-carboxamide moiety has emerged as a "privileged scaffold." This guide provides an in-depth exploration of the strategic application of its parent carboxylic acid, 2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, in the synthesis of these critical therapeutic agents. We will delve into the rationale behind its use, detailed synthetic protocols, and its impact on targeting key oncogenic signaling pathways.
The thiazole ring is a versatile heterocyclic motif found in numerous bioactive compounds and approved drugs, prized for its ability to engage in a variety of non-covalent interactions within protein active sites.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group at the 2-position and a carboxylic acid at the 4-position bestows a unique combination of physicochemical properties that are highly advantageous for kinase inhibitor design.[3]
The Rationale: Unpacking the Advantages of the this compound Moiety
The efficacy of this building block stems from the synergistic contributions of its constituent parts:
-
The Thiazole Core : This five-membered heterocycle acts as a rigid scaffold, correctly orienting appended functionalities for optimal interaction with the kinase active site. Its electron-rich nature allows it to participate in hydrogen bonding and other key interactions.[4]
-
The 2-Trifluoromethyl Group : The CF3 group is a powerful modulator of a molecule's properties. Its high electronegativity can influence the acidity of adjacent protons and engage in favorable dipole-dipole or multipolar interactions with the protein backbone. Furthermore, the CF3 group enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell permeability and oral bioavailability.
-
The 4-Carboxylic Acid Functionality : This group serves as a versatile synthetic handle, primarily for the formation of amide bonds. The resulting 4-carboxamide is crucial for establishing key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[4]
Targeted Signaling Pathways
Kinase inhibitors derived from this scaffold have shown activity against several critical oncogenic signaling pathways. Understanding these pathways is essential for appreciating the therapeutic context of these compounds.
The RAS-RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway, and its V600E mutation is a driver in a significant percentage of melanomas and other cancers.[2][5]
Caption: The BRAF (MAPK) signaling pathway.
The PI3K/AKT/mTOR Pathway
This pathway is a critical regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers, promoting tumor growth and resistance to therapy.[6][7]
References
- 1. BR112015016793A2 - thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 2. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3231798B1 - Thiazole intermediates useful in the preparation of raf kinase inhibitors - Google Patents [patents.google.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Thiazole Ring at the C2 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged C2 Position of Thiazole
The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, found in a multitude of clinically approved drugs and functional materials.[1][2][3][4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Functionalization of the thiazole core allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties. Among the three carbon atoms (C2, C4, C5), the C2 position is of particular interest. Due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, the proton at C2 is the most acidic, making this position a prime target for a variety of chemical transformations.[6]
This guide provides an in-depth analysis of the primary strategies for functionalizing the thiazole ring at the C2 position. We will move from classical organometallic approaches to modern, catalytic C-H activation methods, offering expert insights, comparative data, and detailed, field-proven protocols to empower your research and development endeavors.
Chapter 1: The Classical Approach: C2-Metalation and Electrophilic Quench
The inherent acidity of the C2-proton allows for its selective removal by a strong base, generating a C2-lithiated or metalated thiazole intermediate. This potent nucleophile can then be "quenched" with a wide range of electrophiles to install new functional groups.
Mechanistic Principle: This method relies on a straightforward acid-base reaction. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically required to achieve complete deprotonation, often at cryogenic temperatures (-78 °C) to prevent side reactions and degradation of the organometallic intermediate.[6][7]
Scientist's Note: The choice of base is critical. While n-BuLi is common, it can sometimes add to the C2 position as a competing side reaction. LDA is often a milder and more selective choice for deprotonation, particularly for sensitive substrates.[8]
Scope and Limitations:
-
Broad Electrophile Scope: This method is compatible with a vast array of electrophiles, including alkyl halides, aldehydes, ketones, esters, and carbon dioxide.
-
Functional Group Intolerance: The primary drawback is the requirement for a very strong base, which is incompatible with many functional groups (e.g., esters, amides, acidic protons).
-
Harsh Conditions: The need for strictly anhydrous conditions and cryogenic temperatures can be a practical limitation.
Chapter 2: Pre-functionalization Strategy: Cross-Coupling from 2-Halothiazoles
A robust and highly versatile strategy involves the initial synthesis of a 2-halothiazole (typically 2-bromo- or 2-chlorothiazole), which then serves as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. This is arguably the most common and reliable method for constructing C2-aryl and C2-alkenyl thiazoles.
Workflow Overview:
Caption: General workflow for C2-functionalization via 2-halothiazole intermediates.
Key Cross-Coupling Reactions:
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Key Advantage |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand, Base (Na₂CO₃, K₂CO₃) | High functional group tolerance, commercially available reagents.[9][10] |
| Stille | Organostannanes | Pd(PPh₃)₄, LiCl | Mild conditions, but toxicity of tin reagents is a major drawback. |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (Et₃N) | Excellent method for installing C2-alkynyl moieties. |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃ / Ligand (e.g., BINAP), Base (NaOtBu) | Premier method for C-N bond formation to create 2-aminothiazoles. |
Scientist's Note: For Suzuki couplings involving sterically hindered substrates or heteroaryl bromides, using advanced phosphine ligands like XPhos or Cy-JohnPhos can dramatically improve yields and reaction rates.[11][12]
Chapter 3: The Modern Approach: Direct C-H Functionalization
Direct C-H functionalization represents the state-of-the-art in synthetic efficiency. These methods bypass the need for pre-functionalization (halogenation or metalation) and forge new bonds directly onto the C2-H bond, offering a more atom- and step-economical route.
Mechanistic Principle: These reactions are typically catalyzed by transition metals, most commonly palladium. The catalytic cycle often involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the thiazole and a base assists in the C-H bond cleavage.[13] The resulting palladated intermediate then proceeds through a cycle similar to traditional cross-coupling.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. datapdf.com [datapdf.com]
- 13. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Novel Thiazole-Based Antimicrobial Compounds
Introduction: The Promise of Thiazole-Based Antimicrobials in an Era of Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, compelling the scientific community to explore and develop new chemical entities with potent antimicrobial activity.[1][2] Among the diverse heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic molecules with a wide range of biological activities, including antimicrobial effects.[2][3][4] Thiazole derivatives have demonstrated activity against a spectrum of pathogens, including multidrug-resistant strains, by targeting various essential bacterial processes.[2][3][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening assays for novel thiazole-based antimicrobial compounds. It offers a tiered approach, from initial primary screening to more detailed secondary and advanced assays, to characterize the antimicrobial profile of these promising molecules. The protocols herein are designed to be robust and self-validating, grounded in established methodologies and supported by authoritative references.
A Tiered Strategy for Antimicrobial Screening
A logical and resource-efficient approach to screening a library of novel thiazole-based compounds involves a multi-step process. This tiered strategy allows for the rapid identification of promising candidates in primary screens, followed by more rigorous characterization in secondary and advanced assays.
Caption: A tiered workflow for screening novel antimicrobial compounds.
Part 1: Primary Screening - Identifying the "Hits"
The initial phase of a screening campaign aims to quickly and cost-effectively identify compounds with any detectable antimicrobial activity. Agar-based diffusion methods are ideal for this purpose, providing qualitative or semi-quantitative results.[7]
Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial agents.[1][8][9] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[1]
-
Compound Application: Prepare stock solutions of the thiazole-based compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each test compound solution to the respective wells.[1]
-
Controls:
-
Positive Control: A known antibiotic effective against the test organism.
-
Negative Control: The solvent used to dissolve the test compounds.[1]
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[11]
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.
Agar Disk Diffusion Assay
Similar to the well diffusion method, the disk diffusion assay involves placing a sterile paper disk impregnated with the test compound onto the inoculated agar surface.[8] This method is highly standardized and widely used in clinical laboratories.[8]
Protocol: Agar Disk Diffusion
-
Media and Inoculum Preparation: Follow steps 1-3 of the Agar Well Diffusion protocol.
-
Disk Preparation and Application: Aseptically apply a known concentration of the thiazole-based compound solution onto sterile blank paper disks (6 mm in diameter). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks firmly on the surface of the inoculated agar plates.[8]
-
Controls:
-
Positive Control: A commercial antibiotic disk.
-
Negative Control: A disk impregnated with the solvent only.
-
-
Incubation and Interpretation: Follow steps 7-8 of the Agar Well Diffusion protocol.
| Assay | Principle | Advantages | Disadvantages |
| Agar Well Diffusion | Diffusion of compound from a well into agar | Simple, inexpensive, suitable for crude extracts and oils | Less standardized, potential for leakage |
| Agar Disk Diffusion | Diffusion of compound from a paper disk into agar | Highly standardized, reproducible, widely accepted[8] | Requires pure compounds, fixed dosage per disk |
Part 2: Secondary Screening - Quantifying Potency and Safety
Compounds that exhibit activity in the primary screen ("hits") are advanced to secondary screening for quantitative assessment of their potency and preliminary evaluation of their safety profile.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11] This assay is performed in 96-well microtiter plates, allowing for high-throughput analysis.[11]
Protocol: Broth Microdilution
-
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms
-
Thiazole-based compounds
-
Multichannel pipette
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.[10]
-
Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.[10][11] Typically, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.[13]
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[11]
-
-
Inoculum Preparation:
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11.[11]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
Cytotoxicity Assays
A critical aspect of antimicrobial drug discovery is ensuring that the compounds are not toxic to host cells.[14][15] Cytotoxicity assays are essential for evaluating the safety profile of the lead candidates.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] Viable cells with active metabolism can convert MTT into a purple-colored formazan product.[16]
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compounds.[10]
-
Controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the compounds.
-
Positive Control: A known cytotoxic agent.
-
Blank Control: Medium only.[10]
-
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition and Incubation: After the treatment period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.[10]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
| Parameter | Description | Significance |
| MIC (Minimum Inhibitory Concentration) | Lowest concentration of a compound that inhibits visible microbial growth. | A measure of the compound's potency against a specific microorganism.[11] |
| IC₅₀ (Half-maximal Inhibitory Concentration) | Concentration of a compound that causes 50% inhibition of cell viability. | A measure of the compound's cytotoxicity to mammalian cells. |
| Selectivity Index (SI) | The ratio of IC₅₀ to MIC (SI = IC₅₀ / MIC). | Indicates the compound's selectivity for microbial cells over host cells. A higher SI is desirable. |
Part 3: Advanced Characterization of Lead Compounds
Promising candidates with high potency and low cytotoxicity should undergo further characterization to understand their full therapeutic potential.
Anti-Biofilm Assays
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[17] Assays to evaluate the ability of thiazole-based compounds to inhibit biofilm formation or eradicate established biofilms are crucial.
Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation: Grow the test bacteria in a 96-well plate in a suitable medium (e.g., TSB supplemented with glucose) for 24 hours to allow for biofilm formation.[18]
-
Biofilm Inhibition: To test for inhibition of biofilm formation, add different concentrations of the test compounds at the time of inoculation.[19]
-
Biofilm Disruption: To test for the disruption of pre-formed biofilms, remove the planktonic cells after 24 hours of growth, wash the wells, and add fresh medium containing the test compounds for another 24 hours.[18]
-
Staining: After incubation, discard the medium, wash the wells with PBS to remove non-adherent cells, and stain the remaining biofilms with crystal violet.
-
Quantification: Solubilize the crystal violet with a suitable solvent (e.g., ethanol or acetic acid) and measure the absorbance at a specific wavelength (e.g., 595 nm).
Intracellular Activity Assays
Some pathogens can survive and replicate within host cells, evading the immune system and antibiotic treatment.[20][21] Assessing the intracellular activity of novel compounds is important for their potential to treat such infections.
Protocol: Intracellular Activity in a Cell Culture Model
-
Cell Infection: Seed a suitable mammalian cell line (e.g., macrophages or epithelial cells) in a 24-well plate and grow to confluence. Infect the cells with the target bacteria for a specific period to allow for internalization.
-
Removal of Extracellular Bacteria: Wash the cells with PBS and treat with an antibiotic that does not penetrate the host cells (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Compound Treatment: Lyse a set of infected cells to determine the initial intracellular bacterial load. Treat the remaining infected cells with different concentrations of the thiazole-based compounds for a defined period.
-
Quantification of Intracellular Bacteria: After treatment, wash the cells, lyse them with a gentle detergent (e.g., Triton X-100), and plate the lysates on appropriate agar plates to determine the number of viable intracellular bacteria (CFU/mL).[22]
-
Data Analysis: Compare the CFU counts from treated and untreated cells to determine the compound's intracellular activity.[22]
Mechanism of Action Insights for Thiazole-Based Compounds
While detailed mechanism of action (MoA) studies are beyond the scope of initial screening, it is noteworthy that thiazole derivatives have been reported to act on various bacterial targets. Some have been shown to inhibit bacterial cell division by targeting FtsZ polymerization, while others inhibit DNA gyrase or other essential enzymes.[2][3][5] Understanding the potential MoA can guide further development and optimization of these compounds.
Caption: Potential mechanisms of action for thiazole-based antimicrobials.
Conclusion
The screening assays and protocols detailed in this guide provide a robust framework for the identification and characterization of novel thiazole-based antimicrobial compounds. By employing a systematic, tiered approach, researchers can efficiently navigate the early stages of drug discovery, from identifying active hits to selecting lead candidates with desirable potency, safety, and pharmacological profiles. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reliable and reproducible data.[23][24][25] The continued exploration of the thiazole scaffold holds significant promise for the development of the next generation of antimicrobial agents to combat the growing threat of AMR.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrated Experimental and Computational Discovery of Repurposed and Novel Inhibitors Targeting Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbiologysociety.org [microbiologysociety.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 24. ESCMID: EUCAST [escmid.org]
- 25. EUCAST: EUCAST - Home [eucast.org]
Application Notes and Protocols: Trifluoromethylation of Heterocyclic Compounds Using Ruppert's Reagent
Abstract
The introduction of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, agrochemicals, and materials science.[1] This functional group can profoundly enhance critical molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] Among the arsenal of available trifluoromethylating agents, (trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent, stands out as a versatile and effective nucleophilic "CF₃⁻" source.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Ruppert-Prakash reagent for the trifluoromethylation of diverse heterocyclic systems. It moves beyond simple procedural lists to explain the causality behind methodological choices, covering reaction mechanisms, substrate scope, and detailed, field-tested protocols.
Foundational Principles: Understanding the Ruppert-Prakash Reagent
The Ruppert-Prakash reagent (TMSCF₃) is a stable, volatile, and flammable liquid that serves as a convenient precursor to the trifluoromethyl anion (CF₃⁻).[2][3] It is crucial to understand that TMSCF₃ itself is not inherently reactive toward electrophiles. Its utility is unlocked upon activation by a nucleophilic initiator, which is the guiding principle behind its application in synthesis.[4]
Mechanism of Activation and Nucleophilic Transfer
The activation of TMSCF₃ is typically achieved using a catalytic or stoichiometric amount of a nucleophilic species, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).[2][5] The initiator attacks the electrophilic silicon atom, forming a transient pentacoordinate silicate intermediate. This intermediate then releases the highly reactive and nucleophilic trifluoromethyl anion.[4]
The liberated CF₃⁻ anion subsequently attacks an electrophilic center in the heterocyclic substrate, such as the carbon atom of an imine, iminium ion, or carbonyl group. The resulting alkoxide or amide anion is often trapped by the trimethylsilyl group from another molecule of TMSCF₃ or during workup, yielding a TMS-protected intermediate that can be hydrolyzed to the final trifluoromethylated product.[4]
Caption: General mechanism of Ruppert's reagent activation.
Strategic Applications & Protocols
The choice of strategy for trifluoromethylating a heterocycle with TMSCF₃ depends critically on the electronic nature and functionality of the substrate. While it excels at additions to polarized π-bonds, its application for direct C-H functionalization is more nuanced and often requires alternative activation pathways.
Protocol 1: Nucleophilic Addition to Cyclic Imines (N-Heterocycles)
A primary application of the Ruppert-Prakash reagent is the trifluoromethylation of imines and iminium ions, which are common functionalities in N-heterocycles. This method provides a direct route to valuable α-trifluoromethylated amines. The reaction can be performed on a variety of 5-, 6-, and 7-membered cyclic imines.[6]
Causality Behind the Protocol:
-
Activation: The reaction often requires acidic conditions (e.g., using trifluoroacetic acid, TFA) to protonate the imine, forming a more electrophilic iminium ion, which is readily attacked by the CF₃⁻ anion.[6]
-
Initiator: A fluoride source (e.g., KHF₂) is still necessary to generate the CF₃⁻ from TMSCF₃.
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are typically used to ensure solubility of the reagents and intermediates while preventing quenching of the reactive species.[6]
Detailed Step-by-Step Protocol:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the cyclic imine substrate (1.0 equiv) and potassium bifluoride (KHF₂, 1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (to make a 0.2 M solution based on the substrate) via syringe. Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 1.1 equiv) dropwise, followed by the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench by the dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Photoredox-Mediated C-H Trifluoromethylation
Direct C-H trifluoromethylation of unactivated heteroarenes with the nucleophilic Ruppert-Prakash reagent is generally not feasible.[3] However, modern photoredox catalysis provides a powerful pathway to achieve this transformation by generating a trifluoromethyl radical (CF₃•).[7] In this approach, an excited-state photocatalyst mediates the single-electron transfer (SET) process.
Causality Behind the Protocol:
-
Radical Generation: While some photoredox methods use electrophilic CF₃⁺ sources, it is possible to generate CF₃• from the nucleophilic TMSCF₃ under specific photoredox conditions, often involving an oxidant.[7] This expands the utility of Ruppert's reagent beyond its classical nucleophilic role.
-
Photocatalyst: A photocatalyst, such as Ru(bpy)₃Cl₂ or organic dyes, absorbs visible light to reach an excited state capable of mediating the necessary electron transfer.
-
Scope: This method is particularly effective for the direct trifluoromethylation of both electron-rich and electron-deficient heteroarenes.[7][8]
Detailed Step-by-Step Protocol:
-
Setup: In a reaction vial, combine the heterocyclic substrate (1.0 equiv), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), and an appropriate additive/oxidant as determined by literature precedent for the specific substrate class.
-
Inert Atmosphere: Seal the vial with a cap containing a septum and degas the solvent (e.g., MeCN or DMF) by sparging with nitrogen or argon for 15-20 minutes.
-
Reagent Addition: Add the degassed solvent, followed by the Ruppert-Prakash reagent (TMSCF₃, 2.0-3.0 equiv) via syringe.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp or a household compact fluorescent lamp) and stir vigorously at room temperature.
-
Reaction: Continue irradiation for 12-48 hours, monitoring progress by GC-MS or LC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the light source. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Protocol 3: Copper-Catalyzed Aminotrifluoromethylation
Metal catalysis provides another advanced strategy to incorporate the CF₃ group from Ruppert's reagent into heterocyclic systems. An elegant example is the copper-catalyzed intramolecular aminotrifluoromethylation of unactivated alkenes, which constructs trifluoromethylated azaheterocycles from readily available N-allylanilines.[1]
Causality Behind the Protocol:
-
Catalyst: A copper(I) catalyst is essential for mediating the cyclization and trifluoromethylation cascade.
-
Mechanism: The reaction proceeds through a copper-catalyzed cycle that involves the formation of a CF₃ radical or a Cu-CF₃ species which then participates in the intramolecular cyclization onto the alkene.[1]
-
Substrate Design: This method is powerful for building the heterocyclic ring and installing the CF₃ group in a single, atom-economical step.
Detailed Step-by-Step Protocol:
-
Setup: To an oven-dried Schlenk tube, add the copper(I) catalyst (e.g., CuOAc, 10 mol%), a suitable ligand (if required), and the N-alkenyl amine substrate (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., dichloroethane, DCE) followed by the Ruppert-Prakash reagent (TMSCF₃, 2.0 equiv).
-
Reaction: Seal the tube and place it in a preheated oil bath at the required temperature (e.g., 60-80 °C). Stir for the specified time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Substrate Scope & Performance Data
The success of a given protocol is highly dependent on the heterocyclic core. The following table summarizes representative examples to guide reagent and condition selection.
| Protocol | Heterocycle Type | Substrate Example | Conditions | Yield (%) | Reference |
| 1. Nucleophilic Addition | Cyclic Imine | 2-Phenyl-3,4,5,6-tetrahydropyridine | TMSCF₃, TFA, KHF₂, MeCN, rt | ~85% | [6] |
| 1. Nucleophilic Addition | Chiral Sulfinylimine | N-(Benzylidene)-tert-butanesulfinamide | TMSCF₃, TBAF, THF, -78 °C | >95% | [9] |
| 2. Photoredox C-H | Electron-Rich | Caffeine | TMSCF₃, Ru(bpy)₃Cl₂, Oxidant, MeCN, Blue LED | Good | [7][10] |
| 2. Photoredox C-H | Electron-Deficient | Pyridine Derivative | TMSCF₃, Photocatalyst, MeCN, Blue LED | Moderate-Good | [7] |
| 3. Cu-Catalyzed | Azaheterocycle Synthesis | N-Allylaniline | TMSCF₃, Cu(I) catalyst, DCE, 80 °C | 70-90% | [1] |
Safety and Handling
Proper handling of the Ruppert-Prakash reagent is paramount for laboratory safety. It is a hazardous chemical with multiple risk factors.[11]
-
Flammability: TMSCF₃ is a highly flammable liquid and vapor with a low flash point. It must be kept away from heat, sparks, open flames, and other ignition sources.[11] All transfers should be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: The reagent reacts with moisture, potentially releasing flammable gases.[3][4] All reactions must be conducted under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (nitrogen or argon).
-
Toxicity: Inhalation of vapors or aerosols should be avoided. It can cause skin and serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[2][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Caption: General workflow for moisture-sensitive reactions.
Conclusion and Outlook
The Ruppert-Prakash reagent is a powerful and indispensable tool for the synthesis of trifluoromethylated heterocycles. Its classical application as a nucleophile for addition to imines and carbonyls remains a robust and high-yielding strategy. Furthermore, the advent of modern catalytic methods, particularly photoredox and transition-metal catalysis, has significantly broadened the scope of TMSCF₃, enabling its use in radical-based C-H functionalization and cyclization cascades. By understanding the fundamental principles of its activation and selecting the appropriate protocol based on the substrate's electronic properties, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. acs.org [acs.org]
One-Pot Synthesis of Trifluoromethyl-Substituted Thiazoles: A Detailed Guide for Researchers
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and drug development. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the privileged heterocyclic cores, the thiazole ring is a recurring motif in a multitude of pharmaceuticals. Consequently, the development of efficient and streamlined synthetic routes to trifluoromethyl-substituted thiazoles is of paramount importance. This application note provides a detailed overview of contemporary one-pot methodologies for the synthesis of these valuable compounds, offering researchers a practical guide to their preparation.
The Significance of Trifluoromethylated Thiazoles
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group can potentiate these effects and confer desirable pharmacokinetic properties. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact.
This guide will explore two distinct and robust one-pot strategies for the synthesis of trifluoromethyl-substituted thiazoles: a domino synthesis of 4-(trifluoromethyl)-2-thiazolamines and a [3+2] cycloaddition approach for the preparation of 2-trifluoromethyl-4,5-disubstituted thiazoles.
Protocol 1: One-Pot Domino Synthesis of 4-(Trifluoromethyl)-2-thiazolamine
This protocol outlines a one-pot domino reaction for the synthesis of 5-(trifluoromethyl)-2-thiazolamine from the readily available 3-bromo-1,1,1-trifluoro-2-propanone.[1] This method involves an in-situ thionation followed by a cyclization with cyanamide.
Reaction Principle and Causality
The synthesis commences with the thionation of 3-bromo-1,1,1-trifluoro-2-propanone using phosphorus pentasulfide to generate the key intermediate, 3-bromo-1,1,1-trifluoropropane-2-thione. This intermediate is not isolated but is directly treated with cyanamide in the same reaction vessel. The subsequent cyclization proceeds via a proposed mechanism involving the deprotonation of cyanamide, which then acts as a nucleophile. An intramolecular cyclization followed by dehydration ultimately furnishes the desired 4-(trifluoromethyl)-2-thiazolamine. The choice of a one-pot procedure is crucial for this synthesis as the thio-intermediate is likely unstable and difficult to isolate.
Experimental Protocol
Materials:
-
3-bromo-1,1,1-trifluoro-2-propanone
-
Phosphorus pentasulfide (P₄S₁₀)
-
Cyanamide (H₂NCN)
-
Sodium Acetate (NaOAc)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of 3-bromo-1,1,1-trifluoro-2-propanone (1.0 equiv) in anhydrous THF, add phosphorus pentasulfide (0.5 equiv).
-
Stir the mixture at 30 °C until the thionation is complete (monitoring by TLC is recommended).
-
To the reaction mixture, add cyanamide (1.0 equiv) and sodium acetate (1.0 equiv).
-
Heat the reaction mixture to 60 °C and stir for 30 hours.
-
After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(trifluoromethyl)-2-thiazolamine.
Data Summary
| Entry | P₄S₁₀ (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.3 | THF | 30 then 60 | 30 | 35 |
| 2 | 0.5 | THF | 30 then 60 | 30 | 45 |
| 3 | 0.5 | Toluene | 30 then 60 | 30 | <10 |
| 4 | 0.5 | DMF | 30 then 60 | 30 | 0 |
Table 1: Optimization of the domino synthesis of 4-(trifluoromethyl)-2-thiazolamine. Yields are based on the starting 3-bromo-1,1,1-trifluoro-2-propanone.
Workflow and Mechanism
Caption: Workflow and proposed mechanism for the domino synthesis.
Protocol 2: [3+2] Cycloaddition for the Synthesis of 2-Trifluoromethyl-4,5-disubstituted Thiazoles
This protocol describes a [3+2] cycloaddition reaction between pyridinium 1,4-zwitterionic thiolates and a trifluoromethyl-containing dipolarophile to afford 2-trifluoromethyl-4,5-disubstituted thiazoles.[2] This method provides a convergent approach to a variety of substituted thiazoles.
Reaction Principle and Causality
The core of this synthesis is a [3+2] cycloaddition, a powerful tool in heterocyclic chemistry for the construction of five-membered rings. In this case, a pyridinium 1,4-zwitterionic thiolate acts as the three-atom component (the 1,3-dipole), and 2,2,2-trifluoroacetaldehyde O-(aryl)oxime serves as the two-atom component (the dipolarophile). The reaction proceeds through a concerted or stepwise mechanism to form the thiazole ring. The choice of starting materials allows for the introduction of diversity at the 4 and 5 positions of the thiazole ring, originating from the pyridinium salt, and places the trifluoromethyl group at the 2-position.
Experimental Protocol
Materials:
-
Substituted Pyridinium 1,4-zwitterionic thiolate
-
2,2,2-Trifluoroacetaldehyde O-(aryl)oxime
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
In a reaction vessel, dissolve the pyridinium 1,4-zwitterionic thiolate (1.0 equiv) in an appropriate anhydrous solvent.
-
Add the 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1.2 equiv) to the solution.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated temperature) until the reaction is complete (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-trifluoromethyl-4,5-disubstituted thiazole.
Data Summary
| Entry | Substituent on Pyridinium Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-MeO-Ph | Toluene | 80 | 12 | 75 |
| 2 | 4-Cl-Ph | Toluene | 80 | 12 | 68 |
| 3 | 2-Naphthyl | CH₂Cl₂ | rt | 24 | 72 |
| 4 | 4-NO₂-Ph | Toluene | 110 | 10 | 55 |
Table 2: Representative examples for the [3+2] cycloaddition synthesis. Yields are for the isolated products.
Workflow and Mechanism
Caption: Workflow and generalized mechanism for the [3+2] cycloaddition.
Conclusion
The one-pot synthetic strategies presented in this application note offer efficient and practical routes to valuable trifluoromethyl-substituted thiazoles. The domino synthesis provides a straightforward method for obtaining 4-(trifluoromethyl)-2-thiazolamine, a key building block in medicinal chemistry. The [3+2] cycloaddition protocol offers a versatile approach to a wider range of 2-trifluoromethyl-4,5-disubstituted thiazoles. By understanding the underlying principles and following the detailed protocols, researchers can effectively incorporate these important fluorinated heterocycles into their drug discovery and development programs.
References
Application Notes & Protocols: Leveraging 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid for Novel Antiviral Drug Discovery
Abstract
Viral infections remain a persistent global health threat, necessitating the continuous development of novel antiviral agents to combat emerging pathogens and drug resistance.[1] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its diverse biological activities.[2] This guide focuses on the strategic application of a key building block, 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid , in antiviral drug discovery. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to enhance metabolic stability, binding affinity, and overall biological potency.[3] We provide a comprehensive overview of its potential, followed by detailed protocols for high-throughput screening, in vitro efficacy testing, and structure-activity relationship (SAR) studies to guide the development of next-generation antiviral therapeutics.
Introduction: The Thiazole Scaffold in Antiviral Research
The thiazole nucleus is a versatile pharmacophore that has been successfully incorporated into agents targeting a wide range of viruses, including coronaviruses, influenza viruses, and Human Immunodeficiency Virus (HIV).[1][4] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions make it an ideal starting point for inhibitor design.
Causality Behind the Choice of Scaffold:
-
Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Structural Rigidity: The planar thiazole core provides a rigid anchor to orient functional groups into the binding pockets of viral protein targets.
-
Hydrogen Bonding: The nitrogen and sulfur atoms in the ring can act as hydrogen bond acceptors, crucial for target recognition and binding affinity.
-
The Trifluoromethyl Advantage: The CF3 group on the 2-position of the thiazole ring is particularly significant. Its strong electron-withdrawing nature can modulate the acidity of the adjacent carboxylic acid and influence the overall electronic profile of the molecule. Furthermore, the CF3 group can enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and form strong, specific interactions with enzyme active sites.[3][5]
This guide positions this compound not as a final drug, but as a foundational core for creating libraries of derivatives to be screened against critical viral targets.
Potential Mechanisms of Action & Viral Targets
Based on extensive research into thiazole derivatives, compounds derived from this scaffold can be rationally designed to inhibit various stages of the viral life cycle.[2][6][7]
-
Viral Protease Inhibition: Many RNA viruses, including SARS-CoV-2, rely on a main protease (Mpro or 3CLpro) for polyprotein processing, an essential step in viral replication.[8] The thiazole scaffold has been successfully used to develop potent inhibitors of SARS-CoV-2 Mpro, where the thiazole ring interacts with the S2 subsite of the enzyme's active site.[6]
-
Viral Entry Inhibition: Thiazolide compounds have been shown to inhibit influenza virus replication by targeting the viral hemagglutinin (HA) protein at a post-translational level, preventing the membrane fusion necessary for viral entry into the host cell.[9]
-
Reverse Transcriptase (RT) Inhibition: For retroviruses like HIV, the RT enzyme is a primary drug target.[10][11] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric pocket on the enzyme, inducing a conformational change that disrupts its function.[12] The structural diversity of thiazole derivatives makes them suitable candidates for NNRTI design.
The initial stages of a drug discovery program will involve screening a library of compounds derived from this compound against these targets to identify initial "hits."
Experimental Workflows and Protocols
The following sections provide detailed protocols for a comprehensive antiviral drug discovery cascade, from initial screening to lead optimization.
Workflow 1: High-Throughput Screening (HTS) for Hit Identification
HTS is the cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target or cellular phenotype.[13][14] This workflow outlines a target-based HTS campaign to identify initial hits.
Caption: High-Throughput Screening (HTS) workflow for antiviral hit identification.
Protocol 1: Cell-Based Antiviral Efficacy - Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit the replication and lytic spread of a virus.[15][16]
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer when treated with the test compound.[17] Each plaque originates from a single infectious virus particle.
Materials:
-
Host Cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)
-
Virus Stock of known titer (PFU/mL)
-
Complete Growth Medium & Infection Medium (low serum)
-
This compound derivatives (dissolved in DMSO)
-
Semi-solid overlay (e.g., 1:1 mixture of 2X medium and 1.2% Avicel® or 0.6% Agarose)[18]
-
Fixative Solution (e.g., 10% Formalin)
-
Staining Solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
Sterile PBS, 6-well or 12-well plates
Procedure:
-
Cell Seeding: The day before the experiment, seed host cells into 6-well plates to form a confluent monolayer (95-100% confluency) on the day of infection.[18]
-
Compound Preparation: Prepare serial dilutions of the test compounds in infection medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Include a "no drug" (vehicle) control.
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with sterile PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.[17]
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum. Gently add 2 mL of the pre-warmed semi-solid overlay containing the corresponding serial dilutions of the test compound (or vehicle control).[15]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until clear plaques are visible in the vehicle control wells.
-
Plaque Visualization: Carefully aspirate the overlay. Fix the cell monolayer with 1 mL of fixative solution for at least 30 minutes.[15] Pour off the fixative and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Data Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control for each compound concentration.
Data Presentation:
| Compound Concentration (µM) | Mean Plaque Count | % Inhibition |
| 0 (Vehicle Control) | 85 | 0% |
| 0.1 | 78 | 8.2% |
| 1 | 41 | 51.8% |
| 10 | 8 | 90.6% |
| 100 | 0 | 100% |
The 50% effective concentration (EC50) is determined by plotting the % inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Target-Based Mechanistic Assay - HIV-1 Reverse Transcriptase (RT) Inhibition
This protocol describes a non-radioactive, colorimetric ELISA-based assay to quantify the inhibition of recombinant HIV-1 RT, confirming a specific mechanism of action.[10][12]
Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is quantified using an anti-DIG antibody conjugated to peroxidase (HRP), which generates a colored product upon substrate addition.[10]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well microplates
-
Test compounds and positive control (e.g., Nevirapine)
-
Reaction Buffer, Lysis Buffer, Washing Buffer
-
Biotin-oligo(dT) primer and poly(A) template
-
dNTP mix containing DIG-dUTP
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS) and Stop Solution
Procedure:
-
Plate Preparation: Coat streptavidin plates with the biotin-oligo(dT)/poly(A) template/primer complex according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of the test compound or positive control to the wells. Include a "no inhibitor" control (vehicle) and a "no enzyme" background control.[12]
-
Reaction Initiation: Add the reaction buffer containing the dNTP/DIG-dUTP mix to all wells. Initiate the reverse transcription reaction by adding the diluted HIV-1 RT enzyme to all wells except the "no enzyme" control.[10]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Detection:
-
Wash the plate thoroughly to remove unincorporated nucleotides.[10]
-
Add the Anti-DIG-POD conjugate and incubate for 1 hour at 37°C.
-
Wash the plate again to remove unbound conjugate.
-
Add the ABTS substrate and incubate in the dark until sufficient color develops. Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance ("no enzyme" control) from all readings. Normalize the data to the "no inhibitor" control (set to 100% activity). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the 50% inhibitory concentration (IC50).
Protocol 3: Cytotoxicity Assessment - MTT Assay
It is critical to ensure that the observed antiviral activity is not due to general cytotoxicity. The MTT assay is a standard colorimetric method to assess cell viability.[15][19]
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase during the assay.
-
Compound Addition: Add the same serial dilutions of the test compound used in the antiviral assays. Include a "no drug" control for 100% viability and a "cells only" background control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Rationale: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Calculating the Selectivity Index (SI): The SI is a critical measure of a compound's therapeutic window. SI = CC50 / EC50 A higher SI value (typically >10) is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to host cells.
Structure-Activity Relationship (SAR) Studies
Once initial hits are validated, the next phase involves iterative chemical modification of the this compound scaffold to improve potency, selectivity, and drug-like properties. This is the core of lead optimization.[6][20]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
For the this compound scaffold, SAR studies would involve modifying the carboxylic acid group (e.g., converting to esters or amides) and exploring substitutions on any available positions of the thiazole ring to probe interactions with the target protein's binding site. The data from the in vitro assays provide the feedback for each design cycle.
References
- 1. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Anti–SARS-CoV-2 Natural Products as Potentially Therapeutic Agents [frontiersin.org]
- 9. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. High-Throughput Screening (HTS) Services of SARS-CoV-2 Drug Candidates - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 18. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid for Advanced Fungicide Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (MTFTC) is a critical building block in modern agrochemistry, serving as the pivotal intermediate for a class of potent thiazole amide fungicides.[1] Its derivatives, most notably Thifluzamide, function as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal respiratory chain.[2][3][4][5] This guide provides a comprehensive overview of the strategic synthesis of MTFTC, detailing the underlying chemical principles, step-by-step experimental protocols, and analytical validation methods. The protocols are designed to be robust and informative, empowering researchers to produce high-purity MTFTC for fungicide discovery and development programs.
Introduction: The Significance of the Trifluoromethylthiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal and agricultural chemistry, present in a wide array of bioactive molecules.[6][7] The incorporation of a trifluoromethyl (CF₃) group at the C4 position of the thiazole ring significantly enhances the biological activity and metabolic stability of the resulting compounds. MTFTC is the key precursor for synthesizing anilide fungicides like Thifluzamide, which is produced by the formal condensation of the carboxylic acid group with an appropriately substituted aniline, such as 2,6-dibromo-4-(trifluoromethoxy)aniline.[8] These fungicides exhibit broad-spectrum activity, particularly against diseases caused by Rhizoctonia species in major crops like rice, potatoes, and cotton.[5][8]
The primary mechanism of action for these fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain.[2][5] This inhibition blocks cellular respiration, leading to fungal cell death. The synthesis of high-purity MTFTC is, therefore, the foundational step for accessing these vital agricultural tools.
The Synthetic Strategy: A Modified Hantzsch Thiazole Synthesis
The most prevalent and industrially scalable route to MTFTC is a multi-step process centered around the classic Hantzsch thiazole synthesis.[9][10][11] This pathway involves the reaction of an α-haloketone with a thioamide.[9] In this specific application, the synthesis is typically achieved in three core stages starting from ethyl 4,4,4-trifluoroacetoacetate.[12][13]
-
Chlorination: Introduction of a chlorine atom at the C2 position of the β-ketoester starting material.
-
Cyclization: Formation of the thiazole ring via condensation with thioacetamide.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.
The overall workflow is depicted below.
Caption: Overall synthetic route to 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
This initial step activates the β-ketoester for the subsequent cyclization. The use of sulfuryl chloride is common and effective.[14][15]
-
Materials & Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq)
-
Reaction vessel (three-necked flask) equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
-
Procedure:
-
Charge the reaction flask with ethyl 4,4,4-trifluoroacetoacetate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add sulfuryl chloride dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.[12] Vigorous gas evolution (HCl and SO₂) will occur.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
The resulting crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate is often used directly in the next step without extensive purification.[13] Alternatively, residual gases and unreacted SO₂Cl₂ can be removed under reduced pressure.
-
Protocol 2: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
This is the key ring-forming step. The reaction of the α-chloro-β-ketoester with thioacetamide proceeds via the Hantzsch thiazole synthesis mechanism.[11][16] Using a base like triethylamine can facilitate the final dehydration step to form the aromatic ring.[17]
-
Materials & Reagents:
-
Crude Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq)
-
Thioacetamide (1.0-1.2 eq)
-
Acetonitrile or Ethanol (solvent)
-
Triethylamine (optional, 1.5-2.5 eq)
-
Reaction vessel with stirrer, condenser, and nitrogen inlet.
-
-
Procedure:
-
In the reaction vessel, dissolve thioacetamide in acetonitrile.
-
Add the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate dropwise to the thioacetamide solution at room temperature. An exotherm may be observed.[17]
-
Stir the mixture at room temperature for 2-4 hours. A solid precipitate (the intermediate hydro-thiazole salt) may form.[17]
-
(Optional but recommended for improved yield) Cool the mixture and add triethylamine dropwise. The addition often causes the evolution of white fumes.[17]
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) for 2-3 hours to ensure complete dehydration to the aromatic thiazole.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, and filter off any salts. The filtrate, containing the desired ester, can be concentrated under vacuum. The crude product can be purified by distillation or used directly in the hydrolysis step.
-
Protocol 3: Hydrolysis to 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
The final step is a standard ester saponification followed by acidic work-up to precipitate the target carboxylic acid.[18][19]
-
Materials & Reagents:
-
Crude Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 10-40% aqueous) (2.0-3.0 eq)
-
Hydrochloric acid (HCl) solution (e.g., 10-37%)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
-
Procedure:
-
Dissolve the crude ester in a suitable solvent like ethyl acetate or add the aqueous NaOH solution directly.[18][19]
-
Add the sodium hydroxide solution and stir the mixture vigorously. The reaction can be run at room temperature overnight or gently heated to 40-50 °C for several hours to expedite the hydrolysis.[18]
-
Monitor the disappearance of the ester by TLC.
-
Once hydrolysis is complete, cool the mixture in an ice bath.
-
Slowly add hydrochloric acid to the aqueous layer until the pH is ≤ 2.[17][19][20] A solid precipitate of the carboxylic acid will form.
-
Stir the cold slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[17]
-
Dry the product in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a white to light yellow solid.[18][21] Yields for this step are typically very high, often exceeding 95%.[18][20]
-
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the final product before its use in fungicide synthesis.
Table 1: Typical Reaction Parameters and Physical Properties
| Parameter | Value / Observation | Source(s) |
| Molecular Formula | C₆H₄F₃NO₂S | [1][19] |
| Molecular Weight | 211.16 g/mol | [1][19] |
| Appearance | White to light yellow solid/powder | [18][21] |
| Melting Point | 170-175 °C; 186-187 °C | [19][21] |
| Chlorination Temp. | 0-10 °C | [12] |
| Cyclization Temp. | Room Temp to 60 °C | [17] |
| Hydrolysis Temp. | 25-40 °C | [18] |
| Overall Yield | 75-91% (reported over 3 steps) | [12][17] |
Analytical Characterization:
-
Purity Assessment (HPLC): Purity should be ≥98% for use in subsequent synthetic steps.
-
Identity Confirmation:
-
¹H NMR: Expect signals for the methyl group (singlet, ~2.7 ppm) and the carboxylic acid proton (broad singlet, >10 ppm).
-
¹⁹F NMR: A sharp singlet corresponding to the CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (m/z = 211.16).
-
Application Protocol: Conversion to Thifluzamide
The synthesized MTFTC is the direct precursor for the final fungicide. The conversion involves forming an amide bond with the target aniline.
Caption: Final conversion of the carboxylic acid intermediate to the fungicide Thifluzamide.
-
Brief Protocol:
-
Acyl Chloride Formation: React MTFTC with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form the more reactive acyl chloride.[21] The reaction is typically performed in an inert solvent like toluene or dichloromethane.
-
Amide Coupling: The crude acyl chloride is then reacted with 2,6-dibromo-4-(trifluoromethoxy)aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, yielding Thifluzamide.[22]
-
Purification: The final product is purified by crystallization to obtain the active fungicidal ingredient.
-
Conclusion
The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is a well-established and efficient process that provides access to a powerful class of SDHI fungicides. By following the detailed protocols outlined in this guide, researchers can reliably produce this key intermediate with high purity and yield. Careful control of reaction conditions, particularly temperature during the chlorination and cyclization steps, is crucial for success. The robust nature of this synthetic route ensures its continued importance in the development of new and effective crop protection agents.
References
- 1. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungicide Thifluzamide - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 8. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 13. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 14. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]
- 15. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]
- 16. Thiazole synthesis [organic-chemistry.org]
- 17. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 18. Page loading... [guidechem.com]
- 19. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 20. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 21. 117724-63-7 | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid [fluoromart.com]
- 22. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Welcome to our dedicated technical support center for the synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields.
The primary route to synthesizing this compound is a multi-step process that typically begins with ethyl 4,4,4-trifluoroacetoacetate. The general sequence involves halogenation of the active methylene group, followed by a Hantzsch thiazole synthesis with a thioamide, and finally, hydrolysis of the resulting ester to the desired carboxylic acid. While seemingly straightforward, each step presents unique challenges that can impact overall yield and purity. This guide provides practical solutions to common problems encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific reasoning behind them.
Problem 1: Low Yield in the Halogenation of Ethyl 4,4,4-trifluoroacetoacetate
Symptoms:
-
Incomplete consumption of the starting material (ethyl 4,4,4-trifluoroacetoacetate) as observed by TLC or GC-MS.
-
Formation of significant amounts of di-halogenated byproduct.
-
Low isolated yield of the desired mono-halogenated product.
Possible Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Over-halogenation | Slowly add the halogenating agent (e.g., sulfuryl chloride or bromine) at a low temperature (-15°C to -10°C). Use slightly less than one full equivalent of the halogenating agent (e.g., 0.95 eq). | The active methylene group in ethyl 4,4,4-trifluoroacetoacetate is highly reactive. Slow, cold addition helps to control the reaction rate and selectivity, minimizing the formation of the di-halogenated species.[1][2] |
| Incomplete Reaction | Ensure the reaction is stirred efficiently and allowed to warm slowly to room temperature after the addition of the halogenating agent. Monitor the reaction closely by TLC or GC-MS until the starting material is consumed. | Adequate mixing is crucial for a complete reaction. A gradual warm-up helps to drive the reaction to completion without promoting side reactions. |
| Decomposition | Avoid high temperatures and strongly basic conditions during workup. A mild aqueous wash is generally sufficient. | The halogenated β-ketoester can be unstable and prone to decomposition or side reactions under harsh conditions. |
Problem 2: Inefficient Cyclization (Hantzsch Thiazole Synthesis)
Symptoms:
-
Low conversion of the α-halo-β-ketoester to the thiazole ester.
-
Presence of multiple unidentified byproducts in the crude reaction mixture.
-
Difficult purification of the desired thiazole ester.
Possible Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Poor Quality Thioamide | Use freshly recrystallized or high-purity thioacetamide. Ensure it is dry. | Thioamides can be unstable and may contain impurities that can lead to side reactions, such as the formation of oxazoles if the corresponding amide is present.[3] |
| Suboptimal Reaction Conditions | Refluxing in a suitable solvent like ethanol is a common practice. Ensure anhydrous conditions, as water can interfere with the reaction. The reaction time can vary, so monitor by TLC.[1][3] | The Hantzsch thiazole synthesis is sensitive to reaction parameters. The choice of solvent and exclusion of water are critical for efficient cyclization.[4][5] |
| Side Reactions | The presence of di-halogenated starting material can lead to complex side reactions. If significant di-halogenated material is carried over, consider re-purifying the starting material. | The di-halogenated species can react with the thioamide to form undesired products, complicating the reaction mixture and reducing the yield of the target molecule.[2] |
Problem 3: Incomplete or Complicated Hydrolysis of the Thiazole Ester
Symptoms:
-
The presence of starting ester in the final product after hydrolysis.
-
Degradation of the thiazole ring, leading to a low yield of the carboxylic acid.
-
Difficulty in isolating the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Hydrolysis | Use a sufficient excess of a strong base like sodium hydroxide. The reaction may require heating (e.g., 40-60°C) for several hours to go to completion. Monitor by TLC until the ester spot disappears.[6][7] | Saponification of the ester requires stoichiometric amounts of base. Heating increases the reaction rate to ensure complete conversion to the carboxylate salt. |
| Product Degradation | Avoid excessively high temperatures or prolonged reaction times. After hydrolysis, cool the reaction mixture before acidification. | The trifluoromethyl group can make the thiazole ring susceptible to nucleophilic attack and degradation under harsh basic conditions.[8] |
| Precipitation Issues | After hydrolysis, carefully acidify the aqueous solution with an acid like HCl to a pH of around 1-2 to precipitate the carboxylic acid. Cooling the solution can aid in complete precipitation.[1][7] | The carboxylic acid is soluble in its salt form in the basic solution. Protonation by adding acid makes it insoluble, causing it to precipitate out. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a multi-step synthesis starting from ethyl 4,4,4-trifluoroacetoacetate. This involves:
-
Halogenation: Chlorination or bromination of the α-position.
-
Cyclization: A Hantzsch-type condensation with thioacetamide.[4][5]
-
Hydrolysis: Saponification of the resulting ethyl ester to the carboxylic acid.[6][7]
Q2: Which halogenating agent is better, sulfuryl chloride or bromine?
Both can be effective. Sulfuryl chloride is often used for chlorination, while liquid bromine is used for bromination. The choice may depend on availability, safety considerations, and downstream reactivity. Both require careful control of stoichiometry and temperature to avoid di-halogenation.
Q3: How can I effectively monitor the progress of these reactions?
Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring each step. Use a suitable eluent system, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the products.[3] For the hydrolysis step, the disappearance of the ester spot and the appearance of a baseline spot (the carboxylate salt) indicate reaction completion.
Q4: What are the key considerations for the final purification of the carboxylic acid?
After precipitation by acidification, the crude product can be collected by filtration. Washing the filter cake with cold water or a dilute acid solution can remove inorganic salts.[7] If further purification is needed, recrystallization from a suitable solvent like an ethanol/water mixture or ethyl acetate can be employed.[7]
Q5: Can this synthesis be performed as a one-pot reaction?
Some patents describe a "one-pot" approach where the cyclization and hydrolysis steps are performed sequentially in the same reaction vessel without isolating the intermediate ester.[1] This can improve efficiency by reducing handling losses. However, it may require more careful control of reaction conditions to ensure both steps proceed cleanly.
Visualizing the Process
Synthetic Pathway Overview
References
- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 2. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Purification of Thiazole Carboxylic Acids by Recrystallization
Welcome to the comprehensive technical support guide for the purification of thiazole carboxylic acids via recrystallization. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of crystallizing these vital heterocyclic compounds. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your purification strategies, and ensure the highest purity of your target molecules.
Section 1: Troubleshooting Guide: Navigating Common Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.[1] However, the unique physicochemical properties of thiazole carboxylic acids can present specific challenges. This section addresses the most frequently encountered problems in a question-and-answer format, providing not just solutions, but the scientific rationale behind them.
Question 1: My thiazole carboxylic acid is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[2][3] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Thiazole carboxylic acids, particularly those with significant impurities which can depress the melting point, are prone to this issue.
Causality & Solution Pathway:
-
High Solute Concentration: The most common cause is that the solution is too concentrated, leading to precipitation at a temperature where the compound's molten state is more stable than its crystalline form.
-
Rapid Cooling: Fast cooling rates do not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.
-
Solution: Consider a lower-boiling point solvent or a mixed solvent system. A common strategy is to dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) dropwise at an elevated temperature until turbidity is observed, then add a few drops of the "good" solvent to redissolve and allow to cool.[5][7]
-
Question 2: I'm experiencing very low recovery of my purified thiazole carboxylic acid. What are the likely causes and how can I improve my yield?
Answer: Low recovery is a frequent issue in recrystallization and can often be attributed to a few key factors.[2][8]
Causality & Solution Pathway:
-
Excessive Solvent Volume: Using too much solvent is the most common reason for low yield, as a significant portion of your compound will remain in the mother liquor even after cooling.[2][8]
-
Premature Crystallization during Hot Filtration: If your crude material has insoluble impurities that need to be filtered out while the solution is hot, your product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. It's also advisable to use a slight excess of hot solvent before the filtration step to ensure the compound remains in solution. This excess can then be evaporated before the cooling and crystallization phase.[3]
-
-
Insufficient Cooling: The solubility of your compound, while reduced at room temperature, may still be significant.
-
Compound Solubility in Wash Solvent: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[9]
-
Question 3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Answer: The failure of a compound to crystallize from a cooled solution often indicates that the solution is not supersaturated, or that nucleation has not been initiated.[2]
Causality & Solution Pathway:
-
Solution is Not Saturated: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe the formation of solid material on the upper surfaces of the flask, you can allow it to cool again.[4]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[2][3]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[2][4]
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the compound remains in solution beyond its saturation point.
-
Solution: Along with scratching and seeding, further cooling in an ice bath can help overcome the energy barrier to nucleation.[2]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common practical questions regarding the recrystallization of thiazole carboxylic acids.
Q1: How do I select the best solvent for my thiazole carboxylic acid?
A1: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1] For thiazole carboxylic acids, which are often polar, good starting points are polar protic solvents like ethanol, methanol, or water, or mixtures of these.[8][10] A systematic approach is best:
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.[8]
-
Consider Polarity: Thiazole carboxylic acids are polar molecules. Solvents with similar polarity are likely to be good candidates.
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system (e.g., ethanol/water, acetone/hexane) can be very effective.[11]
Q2: How does pH affect the recrystallization of thiazole carboxylic acids?
A2: The pH of the solution can significantly impact the solubility of carboxylic acids.[12][13] At a pH above the pKa of the carboxylic acid, it will be deprotonated to its more soluble carboxylate salt form.[14][15] Conversely, at a pH well below the pKa, the acid will be in its protonated, less polar, and generally less water-soluble form.[14] This property can be exploited for purification. For many thiazole carboxylic acids, adjusting the pH to a range of 1.5-2.5 can induce precipitation from an aqueous solution.[16]
Q3: My purified crystals are colored, but the literature says the compound should be white. What should I do?
A3: Colored impurities are common in organic synthesis. If they are present in small amounts and have a high affinity for your solvent, they may remain in the mother liquor. However, if they co-crystallize, a decolorization step is necessary.
-
Solution: After dissolving your crude compound in the hot solvent, add a small amount of activated charcoal (1-2% of the solute mass). The charcoal has a high surface area and will adsorb the colored impurities.[9][17] Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q4: How can I confirm the purity of my recrystallized product?
A4: A combination of analytical techniques should be used to assess purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.[5]
-
Chromatography (TLC or HPLC): Thin-layer chromatography can give a quick qualitative assessment of purity. High-performance liquid chromatography (HPLC) is a quantitative method that can determine the purity as a percentage of the total peak area.[18][19]
-
Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the structure and identify any proton-containing impurities.[18] Mass spectrometry (MS) confirms the molecular weight of your compound.[18]
Section 3: Experimental Protocols & Data
Protocol: Single-Solvent Recrystallization of a Thiazole Carboxylic Acid
This protocol provides a generalized procedure for recrystallization from a single solvent.
-
Dissolution: Place the crude thiazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Heat the mixture to the solvent's boiling point while stirring or swirling to facilitate dissolution.[20] Continue to add small portions of hot solvent until the solid is completely dissolved.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[17]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[5] Slow cooling is crucial for the formation of pure crystals.[6]
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 15 minutes to maximize the yield.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[9]
-
Drying: Allow the crystals to dry thoroughly, either by continuing to pull a vacuum over them in the funnel or by transferring them to a desiccator.[8]
Data Summary: Common Solvents for Recrystallization
The following table summarizes common solvents used for the recrystallization of polar organic compounds like thiazole carboxylic acids.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds; can be used in mixtures with alcohols.[11] |
| Ethanol | 78 | High | A very common and effective solvent for many heterocyclic compounds.[8][11] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[8] |
| Ethyl Acetate | 77 | Medium | Can be a good choice, often used in mixed systems with hexanes.[11] |
| Acetone | 56 | Medium | A versatile solvent, often used in mixtures with non-polar solvents.[11] |
Section 4: Visualized Workflows
Recrystallization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 17. praxilabs.com [praxilabs.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. LabXchange [labxchange.org]
Technical Support Center: N-Alkylation of the Thiazole Ring
Welcome to the technical support center for thiazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thiazole scaffolds. N-alkylated thiazolium salts are pivotal intermediates in organic synthesis, serving as precursors to N-heterocyclic carbenes (NHCs), catalysts for reactions like the benzoin condensation, and constituting the core of bioactive molecules, including Vitamin B1 (Thiamine)[1][2].
However, the seemingly straightforward alkylation of the thiazole nitrogen is often fraught with challenges, including poor reactivity, unpredictable regioselectivity, and product instability. This guide provides in-depth, experience-driven troubleshooting advice and robust protocols to help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks encountered during thiazole N-alkylation.
Q1: My thiazole N-alkylation reaction is showing no conversion. What are the most likely causes?
Low or no conversion is a frequent issue, typically rooted in one of three areas:
-
Insufficient Reactivity of the Alkylating Agent: Thiazole is an electron-deficient heterocycle, making its nitrogen lone pair less nucleophilic than that of imidazole, for example[3]. Simple alkyl chlorides are often poor electrophiles for this reaction. More reactive agents like alkyl iodides, bromides, triflates, or powerful reagents like trialkyloxonium salts (e.g., Meerwein's salt) are generally required[4].
-
Inappropriate Solvent Choice: The reaction is typically an SN2 process. Polar aprotic solvents such as DMF, acetonitrile, or acetone are preferred as they can solvate the cation but not the nucleophile, accelerating the reaction. Protic solvents can hydrogen-bond with the thiazole nitrogen, reducing its nucleophilicity.
-
Steric Hindrance: Bulky substituents on the thiazole ring (especially at C2 or C4) or on the alkylating agent can severely impede the reaction.
Q2: I'm getting a mixture of products. Is this common?
While simple thiazole alkylates at the N3 position, substituted thiazoles can sometimes lead to complex mixtures or unexpected isomers, although this is less common than in other azoles like triazoles[5]. If you are working with a complex substrate, careful characterization (2D NMR, X-ray crystallography) is essential to confirm the site of alkylation. Side reactions, such as alkylation of a reactive substituent, can also lead to product mixtures.
Q3: What are the best general starting conditions for a new thiazole substrate?
For a previously untested thiazole, a good starting point is to react it with a slight excess (1.1-1.5 equivalents) of a reactive alkylating agent, such as an alkyl iodide or benzyl bromide, in acetonitrile at an elevated temperature (e.g., 50-80 °C). The reaction can be run neat or in a minimal amount of solvent. Since the product is a salt, it will often precipitate from the reaction mixture, which can drive the reaction to completion[6][7].
Q4: My purified thiazolium salt decomposes over time. How can I improve its stability?
Thiazolium salts can be hygroscopic and are susceptible to degradation, particularly in the presence of moisture or bases. The C2-proton is acidic and can be removed by a base to form an N-heterocyclic carbene, which may be unstable[3].
-
Storage: Store the salt under an inert atmosphere (argon or nitrogen) in a desiccator.
-
Counter-ion: Halide salts (Br⁻, I⁻) can sometimes be less stable. Swapping the counter-ion to a non-nucleophilic, anhydrous anion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can significantly improve stability[4]. This is often done by dissolving the crude halide salt in water or methanol and adding a salt like NaBF₄ to precipitate the more stable product[6][7].
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions to specific experimental failures, complete with mechanistic explanations and step-by-step protocols.
Guide 1: Overcoming Low or No Reactivity
Low conversion is the most common hurdle. The workflow below will help you diagnose and solve the issue systematically.
Caption: Decision workflow for troubleshooting low conversion in thiazole N-alkylation.
This protocol is designed for situations where standard conditions fail, particularly with electron-poor thiazoles or moderately reactive alkylating agents.
-
Reagent Preparation:
-
Dry the thiazole starting material by dissolving it in an appropriate solvent, drying over MgSO₄ or Na₂SO₄, filtering, and removing the solvent under reduced pressure.
-
Ensure the alkylating agent is of high purity. Liquid reagents should be distilled if necessary.
-
Use anhydrous acetonitrile (or DMF) from a sealed bottle or a solvent purification system.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiazole (1.0 eq).
-
Purge the flask with argon or nitrogen.
-
Add anhydrous acetonitrile to create a 0.5 M to 1.0 M solution.
-
Add the alkylating agent (1.2 eq., e.g., benzyl bromide).
-
Heat the reaction mixture to 80 °C (reflux for acetonitrile) and monitor by TLC or LC-MS.
-
-
Workup and Purification:
-
If the product salt precipitates upon cooling, collect it by filtration. Wash the solid with cold diethyl ether or acetone to remove unreacted starting materials.
-
If the product remains in solution, concentrate the mixture under reduced pressure. Triturate the resulting oil/solid with diethyl ether to induce precipitation.
-
The crude thiazolium salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Guide 2: Controlling Regioselectivity - The Kinetic vs. Thermodynamic Dilemma
While less common for the thiazole core itself, regioselectivity becomes a critical issue in related azole systems and is governed by a balance of kinetic and thermodynamic factors[8][9][10]. Understanding these principles is key to rational reaction design.
-
Kinetic Control: This regime favors the product that is formed fastest. It is typically achieved at lower temperatures where the reaction is irreversible. The product distribution is determined by the relative heights of the transition state energies[11][12]. For azoles, the kinetic site of attack is often the most sterically accessible and/or most electronically nucleophilic nitrogen.
-
Thermodynamic Control: This regime favors the most stable product. It is achieved at higher temperatures, where the initial alkylation is reversible, allowing the system to equilibrate to the lowest energy state[8][11]. Steric factors in the final product often dictate thermodynamic stability.
Caption: Kinetic vs. Thermodynamic control in N-alkylation.
The choice between kinetic and thermodynamic control allows for the selective formation of one regioisomer over another.
| Factor | Condition for Kinetic Control | Condition for Thermodynamic Control | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., Reflux) | Low temperature prevents the reverse reaction, trapping the faster-forming product. High temperature allows for equilibration to the most stable product[8][12]. |
| Base | Strong, sterically hindered base (e.g., LDA, NaHMDS) | Weaker base (e.g., K₂CO₃) or no base | A strong base rapidly and irreversibly deprotonates the azole, and the resulting anion's reactivity dictates the outcome. Weaker bases may allow for equilibrium. |
| Solvent | Aprotic, non-polar | Aprotic, polar | Solvent can influence transition state energies and the stability of the final salt products. |
| Substituent Effects | Governed by electronics and accessibility | Governed by steric bulk in the product | Electron-donating groups activate nitrogen atoms, while steric hindrance around a nitrogen will favor attack at a less crowded site[13][14]. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jackwestin.com [jackwestin.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate | Semantic Scholar [semanticscholar.org]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to overcoming the challenges of thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who seek to optimize their synthetic routes through intelligent catalyst selection. We provide field-proven insights, troubleshooting guides for common experimental hurdles, and data-driven recommendations to enhance the efficiency, yield, and sustainability of your reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst strategy in thiazole synthesis.
Q1: What is the most common method for constructing a thiazole ring, and is a catalyst always necessary?
The Hantzsch thiazole synthesis is arguably the most classic and widely utilized method for forming the thiazole core.[1][2] It involves the condensation of an α-haloketone with a thioamide.[1][3] A significant advantage of the Hantzsch synthesis is that it can often be performed without a catalyst, proceeding to completion in a few seconds under solvent-free conditions or with simple heating in a suitable solvent.[4][5] While the base reaction is robust, variations may employ acid or base catalysts to improve rates and yields depending on the specific substrates.[4]
Q2: When should I opt for a metal catalyst like palladium or copper over a catalyst-free or simple acid/base-catalyzed method?
The choice is dictated by the desired transformation.
-
Catalyst-Free/Acid-Catalyzed Methods (e.g., Hantzsch): These are ideal for the fundamental construction of the thiazole ring from acyclic precursors such as α-haloketones and thioamides.[4] They are well-established, cost-effective, and often sufficient for building the core heterocycle.[4]
-
Metal Catalysts (e.g., Palladium, Copper): These are typically employed for the functionalization of a pre-existing thiazole ring.[4] For instance, palladium catalysts like Pd(OAc)₂ are highly effective for direct C-H arylation, which involves creating a carbon-carbon bond between the thiazole ring and an aryl group.[4][5] Copper catalysts are also used for various C-H bond functionalizations and coupling reactions.[5][6]
Q3: What are "green catalysts" and what benefits do they offer for thiazole synthesis?
Green catalysts are materials designed to make chemical processes more environmentally benign. Their use is a key aspect of green chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources.[7][8] In thiazole synthesis, several classes of green catalysts are gaining prominence:
-
Biocatalysts: These are catalysts derived from natural, renewable sources. Examples include chitosan and its derivatives, which can act as effective, reusable, and biodegradable basic catalysts, often used in conjunction with energy-efficient methods like ultrasonic irradiation.[9][10]
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is ease of separation from the reaction mixture by simple filtration, allowing them to be recovered and reused multiple times.[11] Examples include silica-supported tungstosilisic acid, zeolite H-beta, and various metal nanoparticles on solid supports like carbon or magnetite.[7][11][12][13]
-
Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions. Asparagine, a naturally occurring amino acid, has been shown to be an eco-friendly and nontoxic organocatalyst for producing 2-aminothiazoles in high yields.[14][15]
Q4: How does my choice of solvent impact the reaction outcome?
The solvent plays a critical role in reaction rate, yield, and sometimes even regioselectivity.[16] For instance, in the Hantzsch synthesis with N-monosubstituted thioureas, using a neutral solvent typically yields a single isomer, whereas acidic conditions can produce a mixture of isomers.[4] For modern catalytic systems, "green" solvents like water, ethanol, or polyethylene glycol (PEG) are increasingly preferred over hazardous options.[7] It is often advisable to perform small-scale solvent screening to identify the optimal medium for a specific substrate and catalyst combination.[16][17]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yield is consistently low or the reaction fails to proceed.
-
Potential Cause A: Purity and Stability of Reactants
-
Explanation: Thioamides and aminothiophenols are susceptible to degradation, particularly oxidation.[16][18] Impurities in the starting materials, especially the α-haloketone, can lead to unwanted side reactions that consume reactants and complicate purification.[16]
-
Solution:
-
Ensure the purity of your starting materials using techniques like recrystallization or column chromatography.
-
Use freshly procured or purified thioamides/thiophenols. If storage is necessary, keep them under an inert atmosphere (e.g., nitrogen or argon).[18]
-
For reactions sensitive to water, use anhydrous solvents.[16][19]
-
-
-
Potential Cause B: Inactive or Poisoned Catalyst
-
Explanation: The sulfur atom in the thiazole ring is a known poison for palladium catalysts.[4] It can coordinate to the metal center, blocking its catalytic activity and necessitating higher catalyst loadings.[4] Solid catalysts may lose activity due to improper storage or handling.[18]
-
Solution:
-
For palladium-catalyzed C-H functionalization, consider increasing the catalyst loading if the reaction is sluggish.[4]
-
Explore alternative catalyst systems known to be more resistant to sulfur poisoning.[4]
-
Ensure solid-supported and moisture-sensitive catalysts are stored under the recommended conditions (e.g., in a desiccator or glovebox).[19]
-
-
-
Potential Cause C: Suboptimal Reaction Conditions
-
Explanation: Every catalytic system has an optimal temperature and time profile. Insufficient heating may prevent the reaction from reaching completion, while excessive heat can lead to degradation and side products.[16][18]
-
Solution:
-
If the reaction is not reaching completion, try incrementally increasing the reaction time or temperature.[18]
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to establish the optimal reaction time.
-
Consider alternative energy sources. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and may improve yields.[16][20]
-
-
Problem 2: I am observing the formation of an unexpected isomer or significant side products.
-
Potential Cause A: Lack of Regiocontrol
-
Explanation: In certain Hantzsch syntheses, particularly with asymmetrically substituted precursors, the reaction medium can dictate which isomer is formed.
-
Solution:
-
For N-monosubstituted thioureas: To exclusively obtain 2-(N-substituted amino)thiazoles, use a neutral solvent.[4]
-
Be aware that performing the synthesis under strongly acidic conditions can lead to a mixture of isomers, including the 3-substituted 2-imino-2,3-dihydrothiazole.[4] Carefully control the pH to favor the desired product.
-
-
-
Potential Cause B: Incomplete Oxidation
-
Explanation: In the synthesis of benzothiazoles, a common final step is the oxidation of a dihydro-benzothiazole intermediate. If this step is inefficient, the intermediate may be isolated as a major side product.[18]
-
Solution:
-
Catalyst Selection and Performance
Choosing the right catalyst is fundamental to achieving an efficient synthesis. The decision often depends on whether you are building the thiazole ring itself or functionalizing it.
Catalyst Selection Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate catalytic strategy.
Caption: Decision-making workflow for catalyst selection in thiazole synthesis.
Catalyst Performance Data Summary
The table below summarizes various catalytic systems used for thiazole synthesis, providing a comparative overview.
| Catalyst Type | Catalyst Example | Typical Reaction | Conditions | Yield Range | Reference(s) |
| None | N/A | Hantzsch Synthesis | Reflux or MW, solvent-free | Good to Excellent | [4] |
| Heterogeneous | Silica Supported Tungstosilisic Acid | One-pot Hantzsch Synthesis | Conventional heating or ultrasound | 79-90% | [7][11] |
| Heterogeneous | Cu-NP/C (Copper Nanoparticles on Carbon) | Condensation of phenacyl bromides with thiourea | 80 °C, solvent-free | High | [6] |
| Heterogeneous | NiFe₂O₄ Nanoparticles | One-pot, three-component synthesis | Ethanol:Water, heating | 86-88% | [21][22] |
| Biocatalyst | Chitosan Schiff's Base Hydrogel (TCsSB) | Condensation reactions | Ultrasonic irradiation | High | [9][23] |
| Metal (Homogeneous) | Pd(OAc)₂ | Direct C-H Arylation | Heating | Variable (requires optimization) | [4][5] |
| Acid | Trifluoromethanesulfonic acid (TfOH) | Coupling of α-diazoketones with thioureas | Mild conditions | Good to Excellent | [5] |
| Organocatalyst | Asparagine | One-pot condensation of methyl carbonyls and thiourea | Heating | Excellent |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a common thiazole synthesis.
Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a robust and high-yielding synthesis of a foundational 2-aminothiazole derivative.[4][24]
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Methodology:
-
Preparation:
-
In a 100 mL round-bottom flask, dissolve thiourea (1.0 mmol) in 15 mL of water.
-
In a separate beaker, dissolve 2-bromoacetophenone (1.0 mmol) in 15 mL of ethanol.[4]
-
-
Reaction:
-
Add the 2-bromoacetophenone solution to the stirring thiourea solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting materials by TLC (Thin Layer Chromatography).[4]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully add a base, such as concentrated ammonium hydroxide, dropwise to the stirred solution until the mixture is basic and a precipitate forms.[4]
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the solid on the filter paper with several portions of cold water to remove any inorganic salts.
-
Allow the product to air-dry. For higher purity, the crude solid can be recrystallized from a suitable solvent like ethanol.[18]
-
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. bepls.com [bepls.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 12. A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This critical building block is increasingly vital in pharmaceutical and agrochemical research due to the unique properties imparted by the trifluoromethyl and thiazole moieties. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will address common challenges, provide detailed troubleshooting, and present an optimized, scalable experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is a two-step process. It begins with the Hantzsch thiazole synthesis to form the ethyl ester precursor, ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate.[1][2][3][4] This is followed by the hydrolysis of the ester to yield the final carboxylic acid.[5][6][7] This approach is favored due to the availability of starting materials and generally high yields.
Q2: What are the primary challenges when scaling up the Hantzsch thiazole synthesis for the ester intermediate?
A2: Scaling up the Hantzsch synthesis presents several challenges. The reaction between ethyl bromopyruvate and 2,2,2-trifluorothioacetamide is exothermic, and maintaining a consistent temperature in a large reactor is crucial to prevent side reactions and ensure product quality.[8] Inefficient mixing can lead to localized "hot spots," resulting in decreased yield and the formation of impurities. Additionally, the handling of ethyl bromopyruvate, a lachrymator, requires careful engineering controls at a larger scale.
Q3: How can I optimize the hydrolysis step to ensure complete conversion and high purity of the final product?
A3: For the hydrolysis of ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate, precise control of the base concentration (e.g., sodium hydroxide), reaction temperature, and reaction time is critical.[6][7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the endpoint and avoid the formation of degradation byproducts.[5] Careful acidification is also necessary to precipitate the carboxylic acid without trapping impurities.
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: At the laboratory scale, silica gel chromatography is often used to purify the intermediate ester.[1] However, this is not always practical for large-scale production. For the final carboxylic acid, the most common and scalable purification method is recrystallization.[7] The choice of solvent is critical for obtaining high purity and yield. Alternatively, precipitating the product by carefully adjusting the pH of the aqueous solution after hydrolysis is an effective method for isolation.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hantzsch Synthesis | Incomplete reaction. | Increase reaction time and ensure the temperature is maintained at reflux. |
| Side reactions due to overheating. | Improve heat transfer and mixing in the reactor. Consider adding the ethyl bromopyruvate portion-wise to control the exotherm. | |
| Impure starting materials. | Verify the purity of 2,2,2-trifluorothioacetamide and ethyl bromopyruvate before use. | |
| Incomplete Hydrolysis | Insufficient amount of base. | Use a slight excess of sodium hydroxide and monitor the pH throughout the reaction. |
| Low reaction temperature or short reaction time. | Increase the reaction temperature (e.g., to 40°C) and extend the reaction time, monitoring by TLC or HPLC.[5] | |
| Formation of Impurities | Degradation of the product during hydrolysis. | Avoid excessive temperatures and prolonged reaction times once the reaction is complete. |
| Co-precipitation of impurities during acidification. | Add the acid slowly with vigorous stirring to ensure selective precipitation of the desired product. | |
| Difficulty in Product Isolation | The product is an oil or difficult to filter. | If the carboxylic acid is oily, try to form a salt to facilitate handling. For filtration issues, ensure the correct filter medium is used to prevent clogging. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylate (Ester Intermediate)
This protocol is adapted from established literature procedures.[1]
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charging Reagents: Charge the reactor with 2,2,2-trifluorothioacetamide (1.0 equivalent) and ethanol.
-
Reaction: Begin stirring and add ethyl bromopyruvate (1.05 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate. Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is based on common hydrolysis procedures.[5][6][7]
-
Reaction Setup: In a suitable reactor, dissolve the crude ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 equivalent) in ethanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 40°C.
-
Reaction Monitoring: Stir the mixture at 40°C overnight or until TLC/HPLC analysis indicates complete consumption of the starting material.[5]
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add hydrochloric acid (e.g., 10% solution) with vigorous stirring to adjust the pH to ≤2.[6]
-
Isolation: A solid precipitate of this compound will form. Collect the solid by filtration.
-
Purification: Wash the filter cake with cold water and then dry under vacuum to obtain the final product.
Visualizing the Process
Diagram 1: Synthesis Workflow
Caption: A two-step synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields.
References
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a trifluoromethyl group, this heterocyclic system often exhibits enhanced metabolic stability and target affinity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid analogs, with a particular focus on their emerging potential as anticancer agents. By examining the impact of structural modifications on biological activity, we aim to furnish researchers with actionable insights for the rational design of novel therapeutics.
The 2-(Aryl)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxamide Scaffold: A Promising Avenue for Anticancer Agents
Recent research has highlighted the potential of 2-aryl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide derivatives as a promising class of anticancer agents. A systematic study by Cai et al. (2016) provides a foundational understanding of the SAR for this scaffold, focusing on substitutions at the 2-position phenyl ring and the amide nitrogen.[1][2]
Core Structure and Points of Modification
The fundamental scaffold consists of a central 1,3-thiazole ring with a trifluoromethyl group at the 4-position and a carboxamide group at the 5-position. The key points for diversification in the studied analogs are the aryl group at the 2-position (R1) and the substituent on the amide nitrogen (R2).
Caption: Core scaffold of 2-(Aryl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide analogs.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of these analogs was evaluated against three human cancer cell lines: A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma). The following sections dissect the SAR based on the experimental data.
Impact of Substitution on the 2-Aryl Ring (R1)
The nature of the substituent on the phenyl ring at the 2-position of the thiazole core significantly influences the anticancer activity.
-
Halogen Substitution: The presence of a halogen, particularly chlorine, at the ortho position of the 2-phenyl ring appears to be favorable for activity. For instance, compounds with a 2-chlorophenyl group at R1 generally exhibited moderate to good inhibitory activity.[1]
-
Electron-donating vs. Electron-withdrawing Groups: The data suggests that electron-withdrawing groups at the ortho position of the 2-phenyl ring can enhance anticancer activity. This is exemplified by the superior performance of the 2-chlorophenyl analogs compared to those with other substitutions.
Influence of the Amide Substituent (R2)
The substituent on the amide nitrogen (R2) plays a crucial role in modulating the anticancer potency.
-
Substituted Phenyl Amides: A variety of substituted phenyl groups on the amide nitrogen have been explored. The substitution pattern on this phenyl ring is critical for activity.
-
Key Finding: The most active compound identified in the series featured a 4-chloro-2-methylphenyl group at the R2 position, coupled with a 2-chlorophenyl group at the R1 position. This compound demonstrated the highest inhibitory activity against the tested cancer cell lines.[1]
Comparative Performance Data
The following table summarizes the anticancer activity of selected 2-aryl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide analogs from the study by Cai et al. (2016).[1][2] The data is presented as the inhibitory rate (%) at a concentration of 5 µg/mL.
| Compound ID | R1 (2-position) | R2 (Amide Substituent) | A-549 (% Inhibition) | Bel7402 (% Inhibition) | HCT-8 (% Inhibition) |
| 8b | 2-Chlorophenyl | 4-Chlorophenyl | 25 | 35 | 30 |
| 8d | 2-Chlorophenyl | 2,4-Dichlorophenyl | 30 | 42 | 38 |
| 8e | 2-Chlorophenyl | 2-(Trifluoromethyl)phenyl | 33 | 38 | 35 |
| 8f | 2-Chlorophenyl | 2,4,6-Trichlorophenyl | 28 | 36 | 32 |
| Most Active Analog | 2-Chlorophenyl | 4-Chloro-2-methylphenyl | 48 | 45 | 42 |
Experimental Protocols
The synthesis of these analogs involves a multi-step process, which is crucial for the exploration of the chemical space around this scaffold.
General Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxylic Acids (Key Intermediates)
The synthesis of the core thiazole ring is a key step, typically achieved through a Hantzsch-type thiazole synthesis.
Caption: General synthetic workflow for the carboxylic acid intermediate.
Step-by-step methodology:
-
Thiazole Ring Formation: A substituted thiobenzamide is reacted with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent such as ethanol and refluxed to yield the ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate.[1]
-
Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide in a mixture of methanol and water, followed by acidification to afford the desired 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid intermediate.[1]
Synthesis of Final 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxamide Analogs
The final amidation step is carried out to introduce diversity at the R2 position.
Step-by-step methodology:
-
Acid Chloride Formation: The 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylic acid is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent to form the corresponding acid chloride.
-
Amidation: The acid chloride is then reacted with a substituted aniline in the presence of a base, like triethylamine or pyridine, to yield the final 2-aryl-4-(trifluoromethyl)thiazole-5-carboxamide product.[1]
Conclusion and Future Directions
The this compound scaffold, particularly in its 2-aryl-5-carboxamide form, presents a viable starting point for the development of novel anticancer agents. The SAR studies indicate that specific substitutions on the 2-aryl ring and the amide moiety are critical for enhancing potency. The ortho-chloro substitution on the 2-phenyl ring and a 4-chloro-2-methylphenyl group on the amide nitrogen have been identified as key features for improved activity against the tested cancer cell lines.
Future research in this area should focus on:
-
Exploration of a wider range of substituents at the R1 and R2 positions to further refine the SAR.
-
Investigation of the mechanism of action of the most potent compounds to identify their cellular targets.
-
Optimization of pharmacokinetic properties to improve drug-likeness and in vivo efficacy.
-
Evaluation against a broader panel of cancer cell lines and in vivo tumor models to ascertain the full therapeutic potential of this promising scaffold.
By leveraging the insights from these initial studies, the scientific community can continue to build upon this scaffold to design and develop the next generation of targeted anticancer therapies.
References
A Senior Application Scientist's Guide to the In Vitro Evaluation of Trifluoromethylthiazole Derivatives Against Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic potential of novel trifluoromethylthiazole derivatives and presents detailed, validated protocols for their in vitro evaluation. We will explore the mechanistic underpinnings of their anticancer activity and offer insights into the experimental design required for robust and reproducible findings.
Introduction: The Strategic Combination of Thiazole and Trifluoromethyl Moieties
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs and recognized for a wide spectrum of biological activities, including anticancer effects.[1][2][3] Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.
When combined with a trifluoromethyl (-CF3) group, the therapeutic potential can be significantly enhanced. The -CF3 group is highly lipophilic and electronegative, a combination that can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][4][5] This strategic pairing has led to the development of potent anticancer agents, as the -CF3 group can increase the bioavailability and efficacy of the core thiazole structure.[2][4] This guide focuses on comparing such derivatives and elucidating the methods used to characterize their anticancer profiles.
Comparative Analysis of Lead Trifluoromethylthiazole Derivatives
Several novel trifluoromethylthiazole derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. Below is a comparative summary of the half-maximal inhibitory concentrations (IC50) for a selection of promising compounds from recent studies. A lower IC50 value indicates higher potency.
| Compound Class/Identifier | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine (Cpd 3b) | Cytotoxic | Melanoma (C32) | 24.4 | [4] |
| Melanoma (A375) | 25.4 | [4] | ||
| Prostate (DU145) | >50 | [4] | ||
| Breast (MCF-7) | >50 | [4] | ||
| Thiazole-Naphthalene (Cpd 5b) | Tubulin Polymerization Inhibitor | Breast (MCF-7) | 0.48 | [6] |
| Lung (A549) | 0.97 | [6] | ||
| PI3K/mTOR Inhibitor (Cpd 3b) | PI3Kα / mTOR Dual Inhibitor | Leukemia (HL-60) | Lethal Effect | [7] |
| PI3Kα (enzymatic assay) | 0.086 | [7] | ||
| mTOR (enzymatic assay) | 0.221 | [7] | ||
| Thiazole Amine Hydrobromide | Cytotoxic | Leukemia (HL-60) | 7.5 (µg/mL) | [2] |
| Leukemia (Jurkat) | 8.9 (µg/mL) | [2] |
Note: Direct comparison of IC50 values should be done with caution, as experimental conditions (e.g., incubation time, cell density) can vary between studies.
Key Mechanisms of Anticancer Action
Trifluoromethylthiazole derivatives exert their anticancer effects through several well-established mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical enzymatic pathways that drive tumor growth.
Induction of Apoptosis
A primary mechanism for many effective anticancer agents is the induction of apoptosis. Several thiazole derivatives have been shown to activate the intrinsic (mitochondrial) apoptotic pathway.[3][8] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (e.g., Caspase-9 and Caspase-3), which executes cell death.[1]
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Cell Cycle Arrest
By disrupting normal cell cycle progression, these compounds can selectively halt the proliferation of rapidly dividing cancer cells. Studies have shown that different derivatives can arrest the cell cycle at various phases.
-
G2/M Phase Arrest: Some compounds, particularly those that interfere with microtubule dynamics, prevent cells from entering mitosis, leading to an accumulation of cells in the G2/M phase.[1][6]
-
G0/G1 Phase Arrest: Other derivatives, such as those inhibiting the PI3K/mTOR pathway, can block cells in the G0/G1 phase, preventing them from initiating DNA synthesis.[7]
Inhibition of Key Signaling Pathways
Targeting specific enzymes and signaling cascades that are aberrantly activated in cancer is a highly effective strategy.
-
Tubulin Polymerization: Microtubules are essential for forming the mitotic spindle during cell division. Certain thiazole-naphthalene derivatives act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[6] This mechanism is shared by well-known chemotherapeutics like paclitaxel.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its upregulation is a common feature in many cancers.[7] Specific trifluoromethylthiazole derivatives have been designed as dual inhibitors of PI3Kα and mTOR, effectively shutting down this pro-survival signaling and inducing apoptosis in cancer cells, particularly in leukemias.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by dual-inhibitor thiazoles.
Experimental Protocols for In Vitro Evaluation
A systematic approach is crucial for the in vitro evaluation of novel compounds. The following workflow outlines the key stages, followed by detailed protocols for foundational assays.
Caption: General workflow for in vitro evaluation of anticancer compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle of the Assay: This colorimetric assay measures cell metabolic activity. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Trifluoromethylthiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative and positive control in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Controls:
-
Negative Control (Vehicle): Add medium containing the same final concentration of DMSO used for the highest drug concentration (typically <0.5%).
-
Untreated Control: Add fresh medium only.
-
Positive Control: Add serial dilutions of a known anticancer drug like Doxorubicin.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Critical Considerations:
-
Ensure the final DMSO concentration is non-toxic to the cells.
-
The seeding density should be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between four populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its predetermined IC50 concentration for 24-48 hours. Include untreated and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
Critical Considerations:
-
Handle cells gently during harvesting to minimize mechanical damage that could lead to false-positive PI staining.
-
Perform compensation controls to correct for spectral overlap between FITC and PI channels.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle of the Assay: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. This allows for the quantification of cell distribution across the different cycle phases.[8]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Critical Considerations:
-
Fixation must be done in cold ethanol to ensure proper membrane permeabilization and DNA preservation.
-
The inclusion of RNase A is essential for accurate DNA content measurement.
Discussion and Future Perspectives
The comparative data clearly indicate that trifluoromethylthiazole derivatives are a promising class of anticancer agents. The high potency of compounds like the thiazole-naphthalene derivative (Cpd 5b) and the PI3K/mTOR dual inhibitor (Cpd 3b) highlights the success of rational drug design.[6][7] Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the associated phenyl rings can drastically alter activity, providing a roadmap for further optimization.[6]
A critical criterion for any potential therapeutic is its selectivity for cancer cells over normal cells. Encouragingly, some derivatives have shown significantly lower toxicity in normal cell lines compared to cancer cell lines, indicating a favorable therapeutic window.[6]
Future work should focus on:
-
Lead Optimization: Further refining the chemical structure to improve potency and selectivity.
-
In Vivo Studies: Validating the efficacy and safety of lead compounds in animal models of cancer.
-
Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
-
Target Deconvolution: For compounds with unknown mechanisms, employing advanced techniques to identify their precise molecular targets.
By following the robust in vitro evaluation pipeline detailed in this guide, researchers can effectively characterize novel trifluoromethylthiazole derivatives and identify promising candidates for the next generation of cancer therapies.
References
- 1. Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells | MDPI [mdpi.com]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid as a Novel Enzyme Inhibitor
Introduction: The Rationale for Investigating a Novel Thiazole Derivative
In the landscape of modern drug discovery, enzyme inhibitors are a cornerstone of therapeutic intervention, targeting dysregulated enzymatic activity in a host of diseases.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated inhibitory activity against enzymes implicated in cancer, inflammation, and neurodegenerative diseases.[2][3] This guide focuses on a novel compound, 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a molecule whose structural motifs—the trifluoromethyl group and the thiazole core—suggest a strong potential for enzyme inhibition, particularly within the protein kinase family.
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[4] The thiazole scaffold has been successfully incorporated into potent kinase inhibitors.[4] This precedent provides a compelling rationale for the systematic validation of this compound as a potential inhibitor of a key oncogenic kinase. For the purposes of this guide, we will use the well-characterized and clinically relevant BRAF kinase , a serine/threonine kinase frequently mutated in melanoma and other cancers, as our target enzyme to illustrate a comprehensive validation and comparison workflow.
This document provides an in-depth, experience-driven framework for researchers and drug development professionals to rigorously assess the inhibitory potential of this novel compound. We will proceed from initial potency determination to mechanism of action studies and culminate in a comparative analysis against established, clinically approved BRAF inhibitors.
Part 1: The Experimental Validation Workflow
The validation of a novel enzyme inhibitor is a multi-step process designed to build a comprehensive profile of its biochemical and cellular activity. Each step provides critical data that informs the subsequent experimental choices, creating a self-validating system of inquiry.
Figure 1: A high-level overview of the experimental workflow for validating a novel enzyme inhibitor.
Initial Potency Assessment: IC50 Determination
The first critical step is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC50 value). This provides a quantitative measure of the compound's potency. A robust, high-throughput assay is essential for this initial screen.[1][5]
Protocol: In Vitro BRAF Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which are a gold standard for kinase inhibitor screening.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the ATP binding pocket of the BRAF kinase by the test compound.
Materials:
-
Recombinant human BRAF (V600E mutant) enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (test compound)
-
Vemurafenib and Dabrafenib (positive control inhibitors)
-
DMSO (vehicle control)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of the test compound and control inhibitors in DMSO. A typical starting concentration is 100 µM.
-
Reaction Mixture Preparation: Prepare a master mix containing the BRAF enzyme, Eu-anti-GST antibody, and assay buffer.
-
Dispensing: Dispense the compound dilutions and controls into the 384-well plate. Add the enzyme reaction mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the compound to bind to the enzyme.
-
Tracer Addition: Add the Kinase Tracer 236 to all wells.
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Unraveling the Mode of Action: Enzyme Kinetic Studies
Once potency is established, understanding how the compound inhibits the enzyme is paramount.[6][7] Mechanism of action (MOA) studies elucidate whether the inhibitor competes with the substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[7]
Protocol: Steady-State Kinetic Analysis
Principle: This experiment measures the initial reaction rates of the BRAF kinase at various concentrations of its substrate (e.g., a peptide substrate and ATP) in the presence of different fixed concentrations of the inhibitor.
Materials:
-
Recombinant human BRAF (V600E mutant) enzyme
-
Peptide substrate for BRAF
-
ATP (co-substrate)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test inhibitor at fixed concentrations (e.g., 0x, 1x, 2x, and 4x the determined Ki)
Procedure:
-
Varying Substrate: Set up a matrix of reactions where the concentration of one substrate (e.g., ATP) is varied while the other substrate is held at a saturating concentration.
-
Inhibitor Concentrations: For each ATP concentration, run separate reactions containing the fixed concentrations of the inhibitor.
-
Initiate Reaction: Initiate the kinase reaction by adding the enzyme.
-
Measure Activity: After a set incubation time (within the linear reaction range), stop the reaction and measure the amount of product (ADP) formed using the ADP-Glo™ system, which generates a luminescent signal proportional to ADP concentration.
-
Data Analysis: Plot the reaction velocity versus substrate concentration for each inhibitor concentration. Analyze these data using double-reciprocal plots (Lineweaver-Burk plots) or non-linear regression to determine the mode of inhibition and calculate the inhibitor constant (Ki).
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Assessing Specificity: Kinase Selectivity Profiling
A therapeutically viable inhibitor should be selective for its intended target to minimize off-target effects and potential toxicity.[8] Selectivity is assessed by screening the compound against a panel of other kinases.
Protocol: Kinome-Wide Selectivity Screen
Principle: The inhibitor is tested at a fixed, high concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). The percent inhibition for each kinase is determined.
Procedure:
-
Compound Submission: Provide the test compound to a commercial vendor that offers large-scale kinase profiling services.
-
Screening: The vendor will perform single-concentration inhibition assays against their kinase panel using a validated assay platform.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. This data can be visualized as a "kinome map" to quickly identify off-target interactions. Potent off-target hits (e.g., >50% inhibition) should be followed up with full IC50 determinations.
Part 2: Comparative Analysis
To understand the potential of this compound, its performance must be benchmarked against established inhibitors. For our hypothetical BRAF target, we will compare it to Vemurafenib and Dabrafenib, two FDA-approved drugs for the treatment of BRAF V600E-mutated melanoma.
Table 1: Comparative Inhibitory Potency Against BRAF V600E
| Compound | Chemical Scaffold | IC50 (nM) against BRAF V600E | Mechanism of Action |
| This compound | Thiazole Carboxylic Acid | (Hypothetical Experimental Value) | (To be determined) |
| Vemurafenib | Pyrrolo[2,3-b]pyridine | 31 | ATP-Competitive |
| Dabrafenib | Thiazole-pyrimidine | 0.8 | ATP-Competitive |
Note: IC50 values for Vemurafenib and Dabrafenib are from published literature and serve as representative values. Actual values may vary depending on assay conditions.
This table provides a clear, quantitative comparison of potency. Should our test compound yield a low nanomolar IC50, it would be considered a highly promising lead for further development.
Part 3: Visualizing the Biological Context
Understanding the signaling pathway in which the target enzyme operates is crucial for interpreting the downstream cellular effects of an inhibitor.
Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, highlighting the position of BRAF and the inhibitory action of our test compound.
Conclusion and Forward Outlook
This guide has outlined a rigorous, multi-faceted approach to the validation of this compound as a potential enzyme inhibitor, using BRAF kinase as a representative target. The described workflow, moving from initial potency screening to detailed mechanistic and selectivity studies, provides the robust data package required for informed decision-making in a drug discovery program.
The key determinants of success for this compound will be:
-
Potency: Achieving an IC50 in the low nanomolar range.
-
Mechanism: Demonstrating a clear, characterizable mode of inhibition.
-
Selectivity: Exhibiting a clean profile with minimal off-target activity against other kinases.
Should this compound prove to be a potent and selective inhibitor, it would represent a valuable chemical scaffold for the development of next-generation therapeutics. The principles and protocols detailed herein provide a comprehensive roadmap for that critical validation journey.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Trifluoromethylation: A Comparative Analysis of Key Reagents
Introduction: The Indispensable Trifluoromethyl Group in Modern Chemistry
The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules is a paramount strategy in contemporary drug discovery and materials science. The unique physicochemical properties conferred by the CF₃ moiety—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1] This guide provides a comparative analysis of the most prominent classes of trifluoromethylation reagents, offering insights into their reaction mechanisms, substrate scope, and practical applications, supported by experimental data to inform your synthetic strategies.
Trifluoromethylation reagents can be broadly categorized based on their reactive nature as nucleophilic, electrophilic, or radical sources of the CF₃ group. The choice of reagent is a critical decision that dictates the reaction conditions, functional group tolerance, and ultimately, the success of the synthetic endeavor.
Nucleophilic Trifluoromethylation: The Workhorse for Carbonyl Chemistry
Nucleophilic trifluoromethylating agents deliver a trifluoromethyl anion (CF₃⁻) equivalent to an electrophilic center, most notably carbonyl compounds and imines.
The Ruppert-Prakash Reagent (TMSCF₃): A Versatile and Widely Used Tool
(Trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the most extensively used nucleophilic trifluoromethylating agent. It is a volatile liquid that requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethide anion.
Mechanism of Action:
The reaction is initiated by the activation of TMSCF₃ with a fluoride salt, which forms a hypervalent silicon intermediate. This intermediate then delivers the CF₃⁻ anion to the electrophilic carbonyl carbon. The resulting alkoxide is subsequently trapped by another molecule of TMSCF₃ to form a silyl ether, which can be hydrolyzed upon acidic workup to yield the desired trifluoromethyl alcohol.
References
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Trifluoromethyl-Containing Compounds
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of successful development. Among the most powerful tools in the medicinal chemist's arsenal is the trifluoromethyl (CF₃) group.[1][2] The incorporation of a CF₃ moiety into a drug candidate is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[3][4]
The efficacy of the CF₃ group in bolstering metabolic stability stems from the fundamental strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond (approx. 414 kJ/mol), making it exceptionally resistant to enzymatic cleavage, particularly by oxidative enzymes like the Cytochrome P450 (CYP) superfamily.[1][4] By replacing a metabolically liable hydrogen atom or methyl group with a CF₃ group, chemists can effectively block a "metabolic soft spot," leading to a longer drug half-life, reduced clearance, and a more predictable and robust pharmacokinetic profile.[4][5] This guide provides a comparative analysis of the methodologies used to assess this stability, offering field-proven insights and detailed protocols for researchers in drug development.
Choosing the Right Tool: A Comparative Guide to In Vitro Metabolic Stability Assay Systems
The selection of an appropriate in vitro system is a critical decision in the early assessment of metabolic stability. The choice depends on the specific question being asked, the stage of the drug discovery program, and the resources available. The three most common systems are liver microsomes, S9 fractions, and cryopreserved hepatocytes.
| In Vitro System | Description | Primary Enzymes Present | Advantages | Disadvantages |
| Liver Microsomes | Vesicles of endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[6] | Phase I: Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs).[6][7] Some Phase II: UGTs. | Cost-effective, high-throughput, well-characterized, good for assessing Phase I metabolism.[8][9] | Lacks most cytosolic Phase II enzymes (e.g., SULTs, GSTs) and cofactors.[7][8] |
| Liver S9 Fraction | Supernatant fraction of a liver homogenate, obtained by centrifugation at 9000g.[10] | Phase I: CYPs, FMOs, Aldehyde Oxidase (AO).[6][11][12] Phase II: UGTs, SULTs, GSTs, and other cytosolic enzymes.[7][10] | More comprehensive metabolic profile than microsomes (includes both Phase I and II).[7][8] Relatively inexpensive and amenable to automation. | Lower concentration of microsomal enzymes compared to a dedicated microsomal preparation.[6] Requires addition of multiple cofactors (NADPH, UDPGA, PAPS). |
| Hepatocytes | Intact, viable liver cells. | Full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters in a physiological environment.[7][9] | The "gold standard" for in vitro metabolism studies; provides the most physiologically relevant data.[9] | More expensive, lower throughput, labor-intensive, limited availability of high-quality batches.[7][8][9] |
The following decision tree provides a logical framework for selecting the most appropriate assay system based on the goals of the study.
Caption: Logical workflow for selecting the appropriate in vitro system.
Core Protocol: In Vitro Liver Microsomal Stability Assay
This protocol details a standard, self-validating method to determine the metabolic stability of a test compound. The inclusion of positive controls (rapidly and slowly metabolized compounds) is essential for validating the activity of the microsomal preparation and the overall assay performance.
1. Objective: To determine the rate of disappearance (metabolism) of a trifluoromethyl-containing compound upon incubation with liver microsomes and necessary cofactors.
2. Materials:
-
Biological Matrix: Pooled Human Liver Microsomes (HLM)
-
Test Compound (TC): Stock solution in DMSO (e.g., 10 mM)
-
Positive Controls:
-
Buffer: 0.1 M Phosphate Buffer (pH 7.4)
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)
-
Equipment: 96-well plates, multi-channel pipette, incubator/shaker (37°C), centrifuge, LC-MS/MS system.
3. Experimental Workflow:
Caption: Experimental workflow for the microsomal stability assay.
4. Step-by-Step Procedure:
-
Preparation: Prepare working solutions of the liver microsomes and the test compound in the phosphate buffer. Keep on ice. Prepare the NADPH regenerating system solution.
-
Incubation Setup: In a 96-well plate, add the microsome solution.
-
Pre-incubation: Add the test compound working solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The 0-minute time point is terminated immediately by adding the stopping solution before the NADPH solution.
-
Time Points: At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the appropriate wells by adding an equal volume of the ice-cold stopping solution.[5]
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the peak area ratio of the parent drug to the internal standard.[5][15]
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-Life (t₁/₂): Calculated from the rate constant: t₁/₂ = 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ): This represents the metabolic capacity of the liver. It is calculated as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)
Performance Comparison: The Trifluoromethyl "Metabolic Shield"
The introduction of a CF₃ group is a classic "metabolic switching" strategy.[5] By blocking a primary site of metabolism, the overall clearance of the drug is reduced, and its half-life is extended.
Caption: The CF3 group acts as a shield against oxidative metabolism.
Case Study Data: N-Alkyl Analogs in Human Liver Microsomes
The data below, modeled after published findings, illustrates the dramatic improvement in metabolic stability when a metabolically vulnerable N-methyl group is replaced with an N-trifluoromethyl group.[16]
| Compound | Structure (R-Group) | Half-Life (t₁/₂) in HLM (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) |
| Analog A | -CH₃ | 15 | 46.2 |
| Analog B | -CF₃ | > 120 | < 5.8 |
As the data clearly shows, the N-CF₃ substitution (Analog B) results in a greater than 8-fold increase in half-life and a correspondingly significant reduction in intrinsic clearance compared to its N-CH₃ counterpart (Analog A). This demonstrates the potent ability of the trifluoromethyl group to protect against Phase I oxidative metabolism.
Conclusion
Assessing the metabolic stability of drug candidates is a non-negotiable step in the drug discovery pipeline. For compounds containing a trifluoromethyl group, this assessment is often a confirmatory step to prove the success of a deliberate design strategy. The CF₃ group is a powerful tool for enhancing drug-like properties, primarily by shielding the molecule from metabolic attack.[1][4] While liver microsome assays provide a robust, high-throughput method for initial screening of this effect, a comprehensive understanding may require follow-up studies in more complex systems like S9 fractions or hepatocytes to investigate potential contributions from Phase II or other enzymatic pathways. By systematically applying these assays and understanding the causality behind their design, researchers can confidently advance compounds with optimized pharmacokinetic profiles, increasing their probability of clinical success.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. esrf.fr [esrf.fr]
- 12. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Silico Efficacy: Comparative Docking Studies of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
In the landscape of contemporary drug discovery, the strategic application of computational chemistry is not merely an adjunct to traditional methods but a foundational pillar for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid , a molecule of interest due to its structural motifs often found in bioactive compounds, against validated protein targets. We will explore its potential interactions in silico and benchmark its performance against established inhibitors, offering a robust framework for researchers, scientists, and drug development professionals to assess its therapeutic promise. This document is designed to be a practical, experience-driven manual, elucidating not just the procedural steps but the critical thinking that underpins a scientifically rigorous computational study.
Introduction: The Rationale for Targeting and the Promise of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its utility stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, and its metabolic stability.[1][2] When functionalized with a trifluoromethyl group, the molecule's lipophilicity and metabolic stability can be enhanced, potentially improving its pharmacokinetic profile. The carboxylic acid moiety provides a strong hydrogen bond donor and acceptor, often crucial for anchoring a ligand within a protein's active site.
This guide will focus on a comparative docking study of this compound against two well-established and therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2) and Tubulin .
-
Cyclooxygenase-2 (COX-2): An inducible enzyme involved in inflammatory pathways and overexpressed in various cancers. Its inhibition is a validated strategy for treating inflammation and certain types of cancer.[3][4]
-
Tubulin: A key component of the cellular cytoskeleton, essential for cell division. Its disruption is a clinically proven anti-cancer strategy.[5]
As comparators, we will utilize molecules from the literature that have demonstrated inhibitory activity against these targets, providing a vital benchmark for our analysis. For COX-2, we will use a known thiazole carboxamide derivative, and for Tubulin, we will reference the binding of a known inhibitor from a similar class.
Experimental Design: A Self-Validating Docking Workflow
The credibility of any in silico study hinges on a meticulously designed and validated workflow. Our approach is structured to ensure reproducibility and scientific soundness at every stage.
Caption: A self-validating molecular docking workflow.
Protein Preparation
The quality of the initial protein structure is paramount for a successful docking study. The following steps outline a robust preparation protocol.
Protocol:
-
Selection of PDB Structures:
-
COX-2: We will use the crystal structure of human COX-2 in complex with a selective inhibitor (e.g., PDB ID: 5KIR). This provides a biologically relevant conformation of the active site.
-
Tubulin: The crystal structure of tubulin in complex with a colchicine-site inhibitor will be used (e.g., PDB ID: 4O2B).[5]
-
-
Structure Cleaning and Pre-processing:
-
Using a molecular modeling suite such as Schrödinger Maestro or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules beyond a 5 Å radius of the active site, co-solvents, and duplicate protein chains.
-
Add hydrogen atoms, as they are typically absent in crystal structures but are critical for accurate interaction calculations.
-
Assign correct bond orders and protonation states for amino acid residues at a physiological pH of 7.4.
-
-
Energy Minimization:
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase. This should be a gentle minimization to avoid significant deviation from the experimental crystal structure.
-
Rationale: The objective of protein preparation is to create a computationally tractable model that is as close as possible to the biologically active state of the protein. Incorrect protonation states or the presence of crystallographic artifacts can lead to erroneous docking results.
Ligand Preparation
The three-dimensional structure and charge distribution of the ligand are as critical as the protein's.
Protocol:
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound and the selected comparator molecules using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D using a program like Open Babel or the ligand preparation tools within a molecular modeling suite.
-
-
Ionization and Tautomeric States:
-
Generate possible ionization states at a physiological pH of 7.4. For the carboxylic acid moiety, this will predominantly be the deprotonated carboxylate form.
-
-
Energy Minimization:
-
Perform a thorough energy minimization of each ligand's 3D structure using a suitable force field (e.g., OPLS3e or MMFF94) to obtain a low-energy conformation.
-
Rationale: A ligand's bioactivity is intimately linked to its 3D conformation and ionization state. Preparing the ligand correctly ensures that the docking simulation starts with a physically realistic representation of the molecule.
Molecular Docking and Scoring
This is the core computational experiment where the ligand is "docked" into the protein's active site.
Protocol:
-
Grid Generation:
-
Define a docking grid or box that encompasses the entire active site of the target protein. The grid should be centered on the co-crystallized ligand from the original PDB file to ensure the correct binding pocket is targeted.
-
-
Docking Algorithm:
-
Utilize a validated docking program such as AutoDock Vina, GOLD, or Glide. For this guide, we will refer to a Glide-based workflow, which offers a balance of speed and accuracy.
-
Employ a standard precision (SP) or extra precision (XP) docking mode. XP mode is more computationally intensive but provides more rigorous scoring and pose selection.
-
-
Pose Generation and Scoring:
-
The docking algorithm will generate a series of possible binding poses for each ligand within the active site.
-
Each pose is assigned a "docking score" (e.g., GlideScore), which is an empirical scoring function that estimates the binding affinity. More negative scores typically indicate stronger binding.
-
-
Post-Docking Analysis:
-
Analyze the top-scoring poses for each ligand. This involves visual inspection of the binding mode and a detailed examination of the intermolecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.).
-
Rationale: The docking algorithm systematically explores the conformational space of the ligand within the active site. The scoring function then provides a quantitative estimate of the binding affinity, allowing for a rank-ordering of different ligands or different poses of the same ligand.
Comparative Analysis: Benchmarking Against Known Inhibitors
The true value of a docking study lies in its comparative nature. By docking our molecule of interest and known inhibitors into the same protein structure under identical conditions, we can make meaningful comparisons of their potential efficacy.
COX-2 Docking Results
Table 1: Comparative Docking Metrics for COX-2 (PDB: 5KIR)
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| This compound | -7.8 | Arg120, Tyr355 | Val349, Leu352, Val523 |
| Thiazole Carboxamide Comparator | -9.2 | Arg120, Ser530 | Val349, Leu352, Val523, Phe518 |
Analysis:
The docking results suggest that this compound is predicted to bind favorably to the active site of COX-2. Its carboxylic acid moiety forms crucial hydrogen bonds with Arg120 and Tyr355, which are known to be important for inhibitor binding in the COX active site. However, the known thiazole carboxamide comparator achieves a more favorable docking score. This appears to be due to additional hydrophobic interactions with Phe518 and a hydrogen bond with Ser530, highlighting a potential area for optimization of our lead compound.
Tubulin Docking Results
Table 2: Comparative Docking Metrics for Tubulin (PDB: 4O2B)
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| This compound | -6.5 | Asn258, Thr314 | Cys241, Leu248, Ala316, Val318 |
| Known Colchicine-Site Inhibitor | -10.5 | Asn258, Thr314, Lys352 | Cys241, Leu248, Ala250, Ala316, Val318, Ile378 |
Analysis:
In the colchicine binding site of tubulin, this compound is predicted to form hydrogen bonds with Asn258 and Thr314. The trifluoromethyl group engages in hydrophobic interactions within the pocket. While a stable binding mode is predicted, its docking score is significantly less favorable than that of a known colchicine-site inhibitor. The established inhibitor makes more extensive hydrophobic contacts and forms an additional hydrogen bond with Lys352, suggesting that our molecule of interest may be a weaker binder at this site.
Discussion and Future Directions
This in silico comparative analysis provides valuable initial insights into the potential of this compound as an inhibitor of COX-2 and tubulin.
-
For COX-2: The molecule demonstrates a promising binding mode, anchoring itself in the active site through key interactions. The docking score, while lower than the comparator, is still indicative of good potential. Future work could focus on synthetic modifications to the thiazole scaffold to engage with the hydrophobic pocket around Phe518, potentially improving binding affinity.
-
For Tubulin: The predicted binding affinity is modest compared to a known inhibitor. This suggests that while it may have some activity, it is unlikely to be a potent tubulin inhibitor in its current form.
It is crucial to remember that molecular docking is a predictive tool, and its results are not a substitute for experimental validation. The docking scores provide a relative ranking of potential affinity, but the absolute values are not a direct measure of binding energy.
Next Steps:
-
In Vitro Assays: The most critical next step is to synthesize or procure this compound and test its inhibitory activity in in vitro enzymatic assays for both COX-2 and tubulin polymerization.
-
Molecular Dynamics Simulations: To further refine our understanding of the binding stability and dynamics, molecular dynamics (MD) simulations of the protein-ligand complexes can be performed. MD simulations can provide insights into the stability of the predicted binding poses and can help to more accurately estimate binding free energies.
Caption: Logical progression from in silico hypothesis to experimental validation.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the potential of this compound through comparative molecular docking studies. Our findings indicate that this molecule is a promising candidate for COX-2 inhibition and a less likely candidate for potent tubulin inhibition. The methodologies and comparative analyses presented here provide a solid foundation for further computational and experimental investigation, underscoring the power of in silico techniques to guide and accelerate modern drug discovery efforts.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Thiazole Synthesis: A Head-to-Head Comparison of Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous essential drugs.[1] Its unique electronic and structural properties facilitate interactions with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The efficient and versatile synthesis of substituted thiazoles is, therefore, a critical endeavor in the discovery and development of new therapeutic agents. This guide provides an in-depth, head-to-head comparison of the most prominent methodologies for thiazole synthesis, offering field-proven insights and supporting experimental data to inform your synthetic strategy.
The Classical Approaches: Hantzsch, Gabriel, and Cook-Heilbron
The synthesis of the thiazole nucleus has been a subject of extensive research, leading to the development of several named reactions that have become classical methods in heterocyclic chemistry. Among these, the Hantzsch, Gabriel, and Cook-Heilbron syntheses are the most fundamental and widely recognized.
The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Construction
The Hantzsch synthesis, first reported in 1887, remains one of the most versatile and widely employed methods for the preparation of thiazoles.[4][5] It involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5]
Mechanism: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[6][7]
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole [8][9]
-
Reactants: Chloroacetone (1 mole) and thiourea (1 mole).
-
Solvent: Water (200 cc).
-
Procedure:
-
Suspend thiourea in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Add chloroacetone dropwise over 30 minutes while stirring. The reaction is exothermic, and the thiourea will dissolve.
-
Reflux the resulting yellow solution for two hours.
-
After cooling, add solid sodium hydroxide (200 g) with continuous stirring and cooling.
-
Separate the upper oily layer and extract the aqueous layer with ether.
-
Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.
-
Remove the ether by distillation and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.
-
-
Yield: 70-75%.[8]
Advantages and Disadvantages:
| Pros | Cons |
| High versatility: A wide range of substituents can be introduced on the thiazole ring by varying the α-haloketone and thioamide starting materials.[10] | Harsh reaction conditions: In some cases, the reaction requires elevated temperatures and prolonged reaction times.[2] |
| Generally high yields: The Hantzsch synthesis is known for providing good to excellent yields of the desired thiazole derivatives.[10] | Limited to certain substitution patterns: The classical Hantzsch synthesis primarily yields 2,4-disubstituted or 2,4,5-trisubstituted thiazoles. |
| Readily available starting materials: The required α-haloketones and thioamides are often commercially available or easily prepared. | Potential for side reactions: Dehalogenation of the α-haloketone can sometimes occur, leading to byproducts.[2] |
The Gabriel Thiazole Synthesis: A Route to 2,5-Disubstituted Thiazoles
The Gabriel synthesis provides an alternative route to thiazoles, particularly for the preparation of 2,5-disubstituted derivatives.[2] This method involves the reaction of an α-acylaminoketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[2][3]
Mechanism: The reaction is thought to proceed through the thionation of the amide carbonyl group of the α-acylaminoketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Experimental Protocol: Synthesis of 2,5-Dimethylthiazole [2]
-
Reactants: N-(2-oxopropyl)acetamide and phosphorus pentasulfide.
-
Procedure:
-
Heat a mixture of N-(2-oxopropyl)acetamide and phosphorus pentasulfide.
-
The reaction leads to the formation of 2,5-dimethylthiazole.
-
-
Note: This method often requires high temperatures (around 170 °C) and can have unsatisfactory yields.[2][10]
Advantages and Disadvantages:
| Pros | Cons |
| Access to 2,5-disubstituted thiazoles: This method is particularly useful for synthesizing thiazoles with substituents at the 2 and 5 positions.[2] | Harsh reaction conditions: The use of high temperatures and a stoichiometric amount of phosphorus pentasulfide are significant drawbacks.[10] |
| Alternative to Hantzsch synthesis: It provides a different synthetic approach when the starting materials for the Hantzsch synthesis are not readily available. | Unsatisfactory yields: The yields of the Gabriel synthesis can be low and variable.[2] |
| Limited substrate scope: The reaction is generally limited to α-acylaminoketones. |
The Cook-Heilbron Thiazole Synthesis: Mild Conditions for 5-Aminothiazoles
The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles under mild conditions.[11] It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or their esters.[11][12][13]
Mechanism: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon atom of carbon disulfide. This is followed by an intramolecular cyclization involving the nitrile group and a subsequent tautomerization to yield the 5-aminothiazole.[11][14]
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [2]
-
Reactants: α-Aminonitrile and carbon disulfide.
-
Procedure:
-
React the α-aminonitrile with carbon disulfide under mild conditions, often at room temperature.
-
The reaction leads to the formation of the 5-amino-2-mercaptothiazole derivative.
-
-
Note: This method is particularly noted for its mild reaction conditions.[11]
Advantages and Disadvantages:
| Pros | Cons |
| Mild reaction conditions: The reaction can be carried out at room temperature, which is a significant advantage over the Hantzsch and Gabriel syntheses.[11] | Limited to 5-aminothiazoles: The primary application of this method is the synthesis of thiazoles with an amino group at the 5-position. |
| Good yields: The Cook-Heilbron synthesis can provide good yields of the desired products. | Availability of starting materials: The required α-aminonitriles may not always be readily available. |
| Formation of 5-amino-2-mercaptothiazoles: The use of carbon disulfide allows for the direct synthesis of this important class of thiazole derivatives.[2] |
Modern Methodologies: Enhancing Efficiency and Sustainability
While the classical methods remain relevant, modern synthetic techniques have been developed to address some of their limitations, such as long reaction times and harsh conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of thiazole synthesis, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times from hours to minutes, often with improved yields.[15][16]
Key Advantages:
-
Rapid reaction rates: Microwave heating can dramatically shorten reaction times.[15]
-
Higher yields: In many cases, microwave-assisted synthesis leads to higher product yields compared to conventional heating.[16]
-
Improved purity: The rapid and uniform heating can minimize the formation of byproducts.
Experimental Protocol: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [15]
-
Reactants: 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and N-phenylthiourea.
-
Solvent: Methanol.
-
Procedure:
-
A mixture of the α-chloroketone and thiourea in methanol is subjected to microwave irradiation at 90 °C for 30 minutes.
-
-
Yield: Up to 95%.[15]
Continuous Flow Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. The synthesis of thiazoles in continuous flow reactors has been demonstrated to be a safe and efficient method, particularly for reactions involving hazardous intermediates or exothermic processes.[17][18]
Key Advantages:
-
Enhanced safety: Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions.
-
Precise control over reaction parameters: Flow reactors allow for precise control of temperature, pressure, and reaction time, leading to better reproducibility.
-
Scalability: The continuous nature of the process facilitates easy scaling up of production.
Head-to-Head Comparison of Thiazole Synthesis Methodologies
| Methodology | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | - | 30 min - 2 hours | Room Temp. to Reflux | 70 - 99% | High versatility, good yields, readily available starting materials.[4][8][10] | Can require harsh conditions, potential for side reactions.[2] |
| Gabriel Synthesis | α-Acylaminoketone | Phosphorus pentasulfide (P₄S₁₀) | Several hours | ~170 °C | Often unsatisfactory | Access to 2,5-disubstituted thiazoles.[2] | Harsh conditions, low yields, limited scope.[2][10] |
| Cook-Heilbron Synthesis | α-Aminonitrile | Carbon disulfide, Dithioacids | Varies | Room Temperature | "Significant" | Mild reaction conditions, good for 5-aminothiazoles.[11] | Limited to 5-aminothiazoles, starting material availability. |
| Microwave-Assisted Hantzsch | α-Haloketone, Thioamide/Thiourea | - | 5 - 30 minutes | 90 °C | 89 - 95% | Extremely fast, high yields, improved purity.[15][16] | Requires specialized microwave equipment. |
| Continuous Flow Synthesis | Varies (often Hantzsch-type) | Varies | Minutes | Varies | High | Enhanced safety, precise control, scalability.[17][18] | Requires specialized flow reactor setup. |
Case Studies in Drug Synthesis
The practical application of these methodologies is best illustrated through their use in the synthesis of pharmaceuticals.
Case Study 1: Sulfathiazole - An Antibacterial Agent
Sulfathiazole is a sulfa drug that has been used as a short-term antimicrobial agent.[19] Its synthesis typically involves the preparation of 2-aminothiazole via a Hantzsch-type reaction, followed by coupling with p-acetylaminobenzenesulfonyl chloride and subsequent deacetylation.[20][21][22]
The initial step, the synthesis of 2-aminothiazole, is a classic example of the Hantzsch reaction, reacting chloroacetaldehyde or a precursor with thiourea.[23]
Case Study 2: Ritonavir - An Antiretroviral Drug
Ritonavir is a protease inhibitor used in the treatment of HIV infection.[19] The ritonavir molecule contains two thiazole rings. The synthesis of ritonavir is a complex, multi-step process where the thiazole moieties are typically synthesized separately and then coupled to the main scaffold of the molecule.[24] The synthesis of the 2-isopropyl-4-substituted thiazole ring often employs a Hantzsch-type strategy.[24]
Conclusion
The choice of a synthetic methodology for a particular thiazole derivative depends on a careful consideration of the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency and scalability. The classical Hantzsch synthesis remains a highly versatile and reliable method, while the Gabriel and Cook-Heilbron syntheses offer valuable alternatives for specific substitution patterns. Modern techniques such as microwave-assisted synthesis and continuous flow chemistry provide significant advantages in terms of speed, efficiency, and safety, and are increasingly being adopted in both academic and industrial settings. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to optimize the synthesis of these vital heterocyclic compounds for the advancement of drug discovery and development.
Visualizing the Reactions
Hantzsch Thiazole Synthesis Mechanism
Caption: Hantzsch Thiazole Synthesis Mechanism.
Gabriel Thiazole Synthesis Workflow
Caption: Gabriel Thiazole Synthesis Workflow.
Cook-Heilbron Thiazole Synthesis Logic
Caption: Cook-Heilbron Synthesis Logical Flow.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. synarchive.com [synarchive.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. expertsmind.com [expertsmind.com]
- 14. File:Cook heilbron thiazole synthesis mechanism.png - Wikimedia Commons [commons.wikimedia.org]
- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]
- 21. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]
- 22. Sulfathiazole synthesis - chemicalbook [chemicalbook.com]
- 23. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 24. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling of 2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS No. 915030-08-9). As a trusted partner in your research, we are committed to providing information that extends beyond the product itself, ensuring the safety and success of your work. The following procedures are synthesized from safety data sheets (SDS) of the target compound and structurally analogous molecules, establishing a robust framework for risk mitigation.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a specialized chemical that requires careful handling. Its hazard profile is dictated by the combined properties of a carboxylic acid, a trifluoromethyl group, and a thiazole ring. The primary risks include oral toxicity, severe irritation to the skin, eyes, and respiratory system.[1][2][3]
The carboxylic acid moiety contributes to its corrosive nature, while the trifluoromethyl group presents a risk of releasing toxic gases, such as hydrogen fluoride, upon thermal decomposition.[1][4] The nitrogen and sulfur atoms in the thiazole ring can form toxic oxides during combustion.[1]
A summary of the hazards, based on data from the compound and its close relatives, is presented below.
| Hazard Category | GHS Classification | Hazard Statement | GHS Pictogram |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[2][5] | pictogram |
| Skin Irritation/Corrosion | Category 2 | H315: Causes skin irritation.[1][2] | pictogram |
| Eye Irritation/Damage | Category 2A / 2 | H319: Causes serious eye irritation.[1][2] | pictogram |
| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation.[1][2] | pictogram |
STOT SE: Specific Target Organ Toxicity - Single Exposure
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The following equipment must be used for all procedures involving this compound.
| PPE Category | Required Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield must be worn over goggles. [6] | The compound is classified as a serious eye irritant.[1][2] A face shield provides an essential secondary barrier against splashes when handling the solid or its solutions.[4] |
| Skin and Body Protection | Chemical-resistant lab coat. Nitrile or Butyl rubber gloves. [4] | A lab coat protects against incidental contact.[6] Nitrile or butyl gloves are recommended for handling acids and offer protection against skin irritation.[4] Gloves must be inspected before use and changed immediately upon contamination.[6] For large quantities, additional protective clothing may be necessary.[7] |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood. [6] | Working in a fume hood is the primary engineering control to prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][6] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is required.[4] |
Operational and Handling Plan
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following step-by-step process must be followed for all manipulations.
Step 1: Preparation and Pre-Handling
-
Designate Work Area: All work must be conducted in a designated area within a certified chemical fume hood.
-
Verify Hood Function: Ensure the fume hood is operational with proper airflow before beginning.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the compound.[6]
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure gloves are free of defects.
Step 2: Handling and Manipulation
-
Dispensing: Carefully dispense the solid compound, avoiding actions that could generate dust. Use appropriate tools to handle the material.
-
Solution Preparation: When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause violent spattering.
-
Containment: Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[3]
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Decontaminate all surfaces and equipment with an appropriate solvent, followed by a thorough wash with soap and water.[7]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat, face shield, and goggles.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][8]
Caption: Safe handling workflow for this compound.
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and correct action is crucial.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][8]
-
Sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[1]
-
Do not allow the product to enter drains or waterways.[1]
-
Decontaminate the spill area thoroughly.
-
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Disposal Plan
Proper disposal is a critical final step in the chemical's lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[6]
-
Chemical Disposal: Unused or waste compound must be disposed of as hazardous chemical waste. Do not empty into drains.[7]
-
Regulatory Compliance: All waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[7] This may involve dissolving the material in a combustible solvent for incineration in a licensed facility.[7]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
